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  • Product: (S)-2-Phenyl-2-phenylamino-ethanol
  • CAS: 135285-98-2

Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of (S)-2-Phenyl-2-phenylamino-ethanol: A Comprehensive Technical Guide

Executive Summary The chiral β-amino alcohol (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2) is a critical stereogenic building block in modern organic synthesis and medicinal chemistry [1]. It serves as a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral β-amino alcohol (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2) is a critical stereogenic building block in modern organic synthesis and medicinal chemistry [1]. It serves as a primary precursor for 3,5-diphenyl-2-oxazolidinones, which are core pharmacophores in the development of multidrug-resistant (MDR) HIV-1 protease inhibitors and advanced antibacterial agents.

This whitepaper provides an in-depth analysis of its stereochemical architecture, crystallographic behavior, and the causal mechanics behind its enantioselective synthesis. By detailing a self-validating synthetic protocol and addressing prevalent spectroscopic misassignments in the literature, this guide is designed to ensure rigorous reproducibility for drug development professionals.

Stereochemical Architecture & Crystallography

Absolute Configuration and Spatial Geometry

The compound features a single stereocenter at the C2 benzylic position, possessing the (S) absolute configuration. In this spatial arrangement, the bulky phenyl ring and the phenylamino group are oriented to minimize steric clash, dictating the molecule's conformation in both solution and solid states. The stereochemistry is non-negotiable for its pharmacological utility; inversion to the (R)-enantiomer often results in a complete loss of target-binding affinity in downstream oxazolidinone derivatives.

Crystal Lattice and Intermolecular Forces

While the exact unit cell parameters can vary based on the crystallization solvent, (S)-2-Phenyl-2-phenylamino-ethanol typically crystallizes in a non-centrosymmetric, chiral space group (such as P21​ or P21​21​21​ ). The crystal lattice is stabilized by a highly ordered, three-dimensional network of intermolecular interactions:

  • Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH) groups act as both donors and acceptors, forming a robust O−H⋯N and N−H⋯O intermolecular network.

  • π−π Stacking: The presence of two aromatic rings allows for parallel-displaced π−π stacking interactions between adjacent asymmetric units, providing significant lattice enthalpy.

CrystalPacking M1 (S)-Isomer Unit A M2 (S)-Isomer Unit B M1->M2 O-H···N Hydrogen Bond M3 (S)-Isomer Unit C M1->M3 π-π Stacking (Phenyl Rings) M2->M3 N-H···O Hydrogen Bond

Crystallographic intermolecular interactions stabilizing the chiral lattice network.

Mechanistic Causality in Enantioselective Synthesis

The synthesis of (S)-2-Phenyl-2-phenylamino-ethanol is most efficiently achieved via the regioselective ring-opening of (R)-styrene oxide with aniline.

The Regioselectivity Switch

Under neutral or basic conditions, nucleophilic attack occurs at the less sterically hindered terminal carbon (C1), yielding the undesired regioisomer 1-phenyl-2-phenylaminoethanol. However, Lewis acid catalysis (e.g., using silica-bonded S-sulfonic acid) fundamentally alters the transition state [2].

The Causality: The Lewis acid coordinates to the epoxide oxygen, causing the C-O bonds to weaken. The C2-O bond lengthens disproportionately because the developing positive charge at C2 is stabilized by resonance with the adjacent phenyl ring (benzylic stabilization). This imparts significant SN​1 (carbocationic) character to the transition state. Despite this, the nucleophile (aniline) attacks from the anti-periplanar face before the C-O bond fully ruptures. This borderline SN​1/SN​2 mechanism ensures attack at the sterically hindered C2 position while enforcing a strict inversion of configuration , converting (R)-styrene oxide into the (S)-amino alcohol [3].

Mechanism A (R)-Styrene Oxide B Lewis Acid Coordination A->B Activation C Benzylic Transition State (Partial + at C2) B->C C-O Bond Lengthening D Aniline Attack (Anti-periplanar) C->D Nucleophilic Addition E (S)-2-Phenyl-2- phenylamino-ethanol D->E Inversion of Configuration

Mechanistic pathway illustrating the inversion of configuration during regioselective epoxide ring-opening.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol incorporates built-in validation gates to confirm both regioselectivity and enantiomeric excess (ee) at each stage.

Step 1: Catalytic Ring Opening
  • Charge: In a dry, round-bottom flask, combine 10.0 mmol of (R)-styrene oxide and 10.5 mmol of aniline.

  • Catalysis: Add 0.1 g of Silica-bonded S-sulfonic acid (SBSSA) as the solid Lewis acid catalyst.

  • Reaction: Stir under solvent-free conditions at room temperature for 1 hour.

  • Validation Gate 1 (Conversion): Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active spot for styrene oxide ( Rf​≈0.7 ) is entirely consumed.

Step 2: Workup and Purification
  • Extraction: Dilute the mixture with 20 mL of CH2​Cl2​ and filter to recover the heterogeneous catalyst.

  • Washing: Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO3​ and brine.

  • Validation Gate 2 (Regioselectivity): Evaporate the solvent and take a crude 1H NMR. Self-Correction Check: Ensure the benzylic CH−N proton appears at ~4.52 ppm . If a major peak appears at ~4.93 ppm, the reaction proceeded via the wrong regiochemical pathway.

Step 3: Crystallization and Chiral Validation
  • Crystallization: Recrystallize the crude product from a mixture of hot ethanol and hexane (1:4). Allow to cool slowly to induce chiral lattice formation.

  • Validation Gate 3 (Stereochemical Purity): Analyze the crystals via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The (S)-enantiomer must show an enantiomeric excess (ee) of >99%.

Spectroscopic Validation & Data Presentation

Addressing the Literature Pitfall

A critical error in several published papers is the misassignment of the benzylic proton in 1H NMR spectra. In the true (S)-2-phenyl-2-(phenylamino)ethanol, the CH2​−OH protons appear upfield at ~3.74–3.93 ppm, and the CH−NHPh proton appears at ~4.52 ppm [2]. Misinterpreting the downfield shift (~4.93 ppm) of the regioisomer (1-phenyl-2-phenylaminoethanol) has historically led to flawed structural assignments in CO2 fixation studies [3].

Physicochemical and Spectroscopic Summary
PropertyValue / Description
Chemical Name (S)-2-Phenyl-2-phenylamino-ethanol
CAS Number 135285-98-2
Molecular Formula C14​H15​NO
Molecular Weight 213.28 g/mol
Stereocenter C2 (Absolute configuration: S)
1H NMR ( CDCl3​ , 400 MHz) δ 3.74 (dd, 1H), 3.93 (dd, 1H) [ CH2​−OH ]; 4.52 (dd, 1H) [ CH−N ]; 6.63-7.42 (m, 10H) [Aromatic]
13C NMR ( CDCl3​ , 100 MHz) δ 59.93 ( CH2​ ), 67.33 ( CH ), 113.95-147.34 (Aromatic carbons)
Regioselectivity Marker Benzylic CH−N signal strictly at ~4.52 ppm

Applications in Drug Development

In pharmaceutical manufacturing, (S)-2-Phenyl-2-phenylamino-ethanol is not an end-product but a highly valuable chiral auxiliary and intermediate. When reacted with phosgene equivalents (like triphosgene or diethyl carbonate), it undergoes cyclization to form (S)-3,5-diphenyl-2-oxazolidinone .

This oxazolidinone core is a privileged scaffold. It is utilized to construct the P2 ligand binding pockets in HIV-1 protease inhibitors, where the carbonyl group of the oxazolidinone ring forms critical hydrogen bonds with the conserved Asp29 residue of the viral protease [3]. The strict (S)-stereochemistry ensures that the phenyl rings are perfectly oriented to occupy the hydrophobic S2 subsite of the enzyme, demonstrating why rigorous stereochemical control during the synthesis of the amino alcohol precursor is paramount.

References

  • Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions." Journal of the Mexican Chemical Society, 2012. URL:[Link]

  • Zhao, Y., et al. "Reaction Mechanism of CO2 and Styrene Oxide Catalyzed by Ionic Liquids: A Combined DFT Calculation and Experimental Study." The Journal of Physical Chemistry A, 2020. URL:[Link]

Exploratory

A Technical Guide to the Specific Optical Rotation of (S)-2-Phenyl-2-phenylamino-ethanol

Abstract: This technical guide provides a comprehensive overview of the specific optical rotation of (S)-2-Phenyl-2-phenylamino-ethanol, a chiral compound of interest in pharmaceutical development and asymmetric synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the specific optical rotation of (S)-2-Phenyl-2-phenylamino-ethanol, a chiral compound of interest in pharmaceutical development and asymmetric synthesis. The document outlines the fundamental principles of polarimetry, details reported values for specific rotation under defined conditions, and presents a rigorous, step-by-step protocol for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require accurate characterization of chiral molecules to ensure stereochemical purity, efficacy, and safety.

Introduction: The Significance of Chirality and Optical Rotation

(S)-2-Phenyl-2-phenylamino-ethanol, also known as (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, is a chiral amino alcohol. Its molecular structure contains two stereocenters, making it non-superimposable on its mirror image, the (R)-enantiomer. In the pharmaceutical industry, the stereochemistry of an Active Pharmaceutical Ingredient (API) is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1][3]

Consequently, the ability to accurately identify and quantify the enantiomeric purity of such compounds is a cornerstone of quality control in drug development and manufacturing.[1][2][4] Polarimetry, the technique used to measure optical rotation, serves as a rapid, non-destructive, and cost-effective method for this purpose.[1][5] It provides a critical physical constant, the specific optical rotation ([α]) , which is a characteristic property of a chiral substance.[6][7] This guide focuses on the specific optical rotation of the (S)-enantiomer, a key parameter for its identification and quality assessment.

Theoretical Principles of Polarimetry

Optical activity is the phenomenon where a chiral compound rotates the plane of plane-polarized light.[5][8] The angle of this rotation is measured by a polarimeter.[7][8] The observed rotation (α) is dependent on several factors, including the compound's concentration, the length of the sample tube (path length), temperature, and the wavelength of the light source.[6][7]

To standardize this measurement into an intrinsic physical property, the specific optical rotation ([α]) is calculated.[6] The formula for a compound in solution is:

[ [\alpha]_\lambda^T = \frac{\alpha}{l \times c} ]

Where:

  • [α] : Specific rotation in degrees.

  • T : Temperature in degrees Celsius.

  • λ : Wavelength of light in nanometers (typically the sodium D-line at 589 nm).

  • α : Observed rotation in degrees.

  • l : Path length of the polarimeter tube in decimeters (dm).

  • c : Concentration of the solution in grams per milliliter (g/mL) or, more commonly in practice, grams per 100 milliliters (g/100mL).[9]

A negative value, such as that for (S)-2-Phenyl-2-phenylamino-ethanol, indicates that the compound is levorotatory , meaning it rotates the plane of polarized light counter-clockwise.[7][10] Conversely, a positive value signifies a dextrorotatory compound.[7][10]

Specific Optical Rotation Values for (S)-2-Phenyl-2-phenylamino-ethanol

The specific optical rotation of (S)-2-Phenyl-2-phenylamino-ethanol (CAS 23190-16-1) has been reported by multiple chemical suppliers. These values are crucial for confirming the identity and enantiomeric purity of a sample. The data is summarized in the table below.

Specific Rotation [α]Temperature (°C)Wavelength (nm)Concentration (c)SolventReference(s)
-6° to -9°20589 (D-line)0.5 g / 100mLEthanol[11]
-6° to -8°20589 (D-line)0.6 g / 100mLEthanol[12][13]
-7.0°25589 (D-line)0.6 g / 100mLEthanol[14][15]

Note: The IUPAC name for this compound is (1R,2S)-2-amino-1,2-diphenylethan-1-ol. The values consistently show a levorotatory nature.

Experimental Protocol for Determining Specific Optical Rotation

This section provides a robust, self-validating protocol for the accurate measurement of the specific optical rotation of (S)-2-Phenyl-2-phenylamino-ethanol.

Instrumentation and Materials
  • Instrument: High-precision polarimeter, capable of measurements at the sodium D-line (589 nm) with an accuracy of at least ±0.01°.[10]

  • Light Source: Sodium lamp or other monochromatic light source for 589 nm.

  • Polarimeter Tube: 1.00 dm path length, clean and free of scratches.

  • Volumetric Flask: Class A, 10.00 mL.

  • Analytical Balance: Readable to ±0.0001 g.

  • Solvent: Ethanol, spectroscopic grade or equivalent high purity.

  • Sample: (S)-2-Phenyl-2-phenylamino-ethanol, >99% purity.

  • Temperature Control: Water bath or Peltier system to maintain a constant temperature (e.g., 20°C or 25°C).[10]

Workflow Diagram

G cluster_prep Part A: Preparation p1 Calibrate Polarimeter with known standard m1 Rinse polarimeter tube with solvent blank p2 Prepare Solvent Blank (Pure Ethanol) p2->m1 p3 Accurately weigh sample (~60 mg) p4 Dissolve sample in Ethanol in 10 mL volumetric flask p3->p4 m3 Rinse tube with sample solution p4->m3 m2 Fill tube with blank, measure zero point (α_blank) m1->m2 m2->m3 m4 Fill tube with sample, measure rotation (α_obs) m3->m4 m5 Repeat measurement 3-5x for precision m4->m5 c1 Calculate Corrected Rotation: α = α_obs - α_blank m5->c1 c3 Calculate Specific Rotation [α] = α / (l * c) c1->c3 c2 Calculate Concentration (c) in g/mL c2->c3 c4 Report [α] with T, λ, concentration, and solvent c3->c4

Caption: Experimental workflow for specific rotation measurement.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light output.

    • Set the temperature control system to the desired temperature (e.g., 20.0°C ± 0.5°C).

    • Causality: A stable light source and constant temperature are critical as both can influence the observed rotation.[6][7]

    • Validation: If required by internal SOPs, calibrate the instrument using a certified quartz plate or a standard sucrose solution to verify its accuracy.

  • Solvent Blank Measurement:

    • Rinse the clean, dry 1.00 dm polarimeter tube twice with small aliquots of the high-purity ethanol.

    • Fill the tube with ethanol, ensuring no air bubbles are trapped in the light path.

    • Place the tube in the polarimeter and allow it to equilibrate to the set temperature.

    • Take a measurement. This is the zero or blank reading (α_blank). This value should be close to 0.00°.

    • Causality: The blank measurement corrects for any optical rotation caused by the solvent itself or by strain in the cell windows, ensuring the final reading is due solely to the solute.

  • Sample Preparation:

    • Accurately weigh approximately 60 mg of (S)-2-Phenyl-2-phenylamino-ethanol using an analytical balance.

    • Quantitatively transfer the solid to a 10.00 mL Class A volumetric flask.

    • Add approximately 7-8 mL of ethanol and sonicate or swirl gently until the solid is completely dissolved.

    • Allow the solution to return to room temperature, then carefully add ethanol up to the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

    • Causality: Precise weighing and volumetric dilution are paramount as the final calculation is directly dependent on the concentration (c).[8] Using Class A glassware minimizes volumetric errors.

  • Sample Measurement:

    • Rinse the polarimeter tube with two small aliquots of the prepared sample solution.

    • Fill the tube with the sample solution, again ensuring no air bubbles are present.

    • Place the tube in the instrument and allow it to thermally equilibrate.

    • Record the observed rotation (α_obs). For robust data, take 3 to 5 independent readings and calculate the average.

    • Validation: The readings should be consistent (e.g., within ±0.02°). High variability may indicate temperature fluctuations, concentration gradients, or air bubbles.

  • Calculation and Reporting:

    • Calculate the corrected observed rotation (α):

      • α = α_obs (average) - α_blank

    • Calculate the concentration (c) in g/mL:

      • c = (mass of sample in g) / 10.00 mL

    • Calculate the specific rotation ([α]):

      • [ [\alpha]_{589}^{20} = \frac{\alpha}{1.00 \text{ dm} \times c \text{ (g/mL)}} ]

    • Final Report: The result must be reported with all experimental parameters: e.g., [ [\alpha]_{589}^{20} = -7.5^\circ ] (c = 0.006 g/mL in ethanol).

Data Interpretation and Key Considerations

  • Enantiomeric Purity: The measured specific rotation is directly proportional to the enantiomeric excess (e.e.) of the sample. A value lower than the literature range for the pure enantiomer suggests the presence of the corresponding (R)-enantiomer.

  • Solvent and Temperature Effects: Specific rotation can be highly dependent on the solvent and temperature due to changes in molecular conformation and solute-solvent interactions.[16] It is essential to use the same solvent and temperature as the reference value for a valid comparison.

Conclusion

The specific optical rotation is an indispensable parameter for the characterization of (S)-2-Phenyl-2-phenylamino-ethanol. Its levorotatory value, typically in the range of -6° to -9° when measured in ethanol, serves as a reliable indicator of its stereochemical identity. By following a meticulous and well-controlled experimental protocol, researchers can confidently use polarimetry to verify the quality and enantiomeric purity of this important chiral building block, thereby upholding the stringent standards required in pharmaceutical research and development.

References

  • Significance and Applications of Polarimetry in Scientific Field. Open Access Journals. [Link]

  • Application of Polarimeters in Research and Academia Industry. GAO Tek. [Link]

  • How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell. [Link]

  • Polarimetry. Pacific BioLabs. [Link]

  • Specific Rotation. Chemistry Steps. [Link]

  • Specific rotation. Wikipedia. [Link]

  • Determination of Specific Rotation. Science Learning Center. [Link]

  • 23190-16-1 - (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Sichuan JingYu Chemical Co., Ltd. [Link]

  • 1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Conformational Effects on Specific Rotation: A Theoretical Study Based on the S̃k Method. Journal of Chemical Theory and Computation. [Link]

Sources

Foundational

Whitepaper: Spectroscopic Characterization and Regioselective Synthesis of (S)-2-Phenyl-2-phenylamino-ethanol

Executive Summary The development of chiral β -amino alcohols is a cornerstone in modern drug development and asymmetric synthesis. Among these, (S)-2-Phenyl-2-phenylamino-ethanol serves as a critical structural motif an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of chiral β -amino alcohols is a cornerstone in modern drug development and asymmetric synthesis. Among these, (S)-2-Phenyl-2-phenylamino-ethanol serves as a critical structural motif and chiral auxiliary. This technical guide provides an in-depth analysis of the regioselective synthesis of this compound, followed by a rigorous, causality-driven elucidation of its structural integrity using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Rationale & Regioselective Synthesis

The synthesis of (S)-2-Phenyl-2-phenylamino-ethanol via the ring-opening of (S)-styrene oxide with aniline presents a classic regioselectivity challenge. Under standard basic or neutral conditions, nucleophilic attack typically favors the less sterically hindered β -carbon (yielding 1-phenyl-2-phenylamino-ethanol).

However, to achieve the desired benzylic substitution, the experimental choice of an acidic catalyst is required. By employing a solid acid catalyst such as Silica-bonded S-sulfonic acid (SBSSA) or a Lewis acid, the epoxide oxygen is protonated/activated[1]. This activation induces significant carbocation character at the transition state. Because the α -carbon (benzylic position) is highly stabilized by resonance from the adjacent phenyl ring, the nucleophilic attack of aniline is directed almost exclusively to this more sterically hindered position. This causal relationship between acid activation and resonance stabilization ensures high regioselectivity[1].

SynthesisPathway N1 (S)-Styrene Oxide + Aniline N2 Acidic Catalyst Activation (e.g., SBSSA) N1->N2 Protonation N3 Regioselective Nucleophilic Attack (Benzylic Carbon) N2->N3 Resonance Stabilization N4 Epoxide Ring Opening (Inversion of Configuration) N3->N4 SN2-like Pathway N5 (S)-2-Phenyl-2-phenylamino-ethanol N4->N5 Proton Transfer

Fig 1. Regioselective ring-opening mechanism of styrene oxide.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating workflow. Each step contains an inherent validation checkpoint to confirm the success of the prior action before proceeding[2].

Step 1: Reaction Setup

  • Action: In a round-bottom flask, combine (S)-styrene oxide (1.0 mmol) and aniline (1.0 mmol). Add the SBSSA catalyst (100 mg, ~3.4 mol%) under solvent-free conditions. Stir at room temperature for 1 hour.

  • Causality: Solvent-free conditions increase the effective concentration of reactants, driving the reaction forward rapidly while adhering to green chemistry principles[1].

Step 2: Reaction Monitoring (Validation Checkpoint 1)

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent system.

  • Validation: The complete disappearance of the styrene oxide spot validates the termination of the reaction phase.

Step 3: Catalyst Recovery and Extraction (Validation Checkpoint 2)

  • Action: Dilute the crude mixture with CH2​Cl2​ and filter to recover the heterogeneous SBSSA catalyst. Wash the organic layer with saturated aqueous NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ .

  • Validation: The basic wash neutralizes any residual acid, ensuring the amine product remains in its free-base form within the organic layer.

Step 4: Purification (Validation Checkpoint 3)

  • Action: Concentrate the organic layer under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Validation: Isolate the fractions corresponding to the desired Rf​ value. Evaporation yields pure (S)-2-Phenyl-2-phenylamino-ethanol as a solid[1].

Spectroscopic Elucidation (NMR & IR)

The final validation of the protocol relies on multi-nuclear NMR and FT-IR spectroscopy. The following workflow maps the logical relationship between the analytical techniques and the structural data they provide.

AnalyticalWorkflow Sample (S)-2-Phenyl-2- phenylamino-ethanol IR FT-IR Spectroscopy (Functional Groups) Sample->IR NMR1H 1H NMR Spectroscopy (Proton Environments) Sample->NMR1H NMR13C 13C NMR Spectroscopy (Carbon Framework) Sample->NMR13C IR_Data O-H, N-H, C-O, C-N Vibrational Modes IR->IR_Data NMR1H_Data Chemical Shifts, Integrals, Coupling Constants (J) NMR1H->NMR1H_Data NMR13C_Data Carbon Resonances (Aliphatic & Aromatic) NMR13C->NMR13C_Data Validation Structural Elucidation & Stereochemical Integrity IR_Data->Validation NMR1H_Data->Validation NMR13C_Data->Validation

Fig 2. Self-validating analytical workflow for structural elucidation.

1 H NMR Analysis: Stereochemical Causality

The stereochemical integrity of (S)-2-Phenyl-2-phenylamino-ethanol heavily influences its 1 H NMR spectrum. Because the C2 carbon is a chiral center, the adjacent C1 methylene protons ( −CH2​OH ) are diastereotopic .

Unlike enantiotopic protons, diastereotopic protons exist in permanently different magnetic environments, regardless of free rotation around the C1-C2 bond. This causality dictates that they resonate at different chemical shifts and couple not only with the C2 methine proton but also with each other, producing two distinct doublet of doublets (dd) with a large geminal coupling constant ( 2J≈11.0 Hz)[3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | 3.75 | dd | 1H | J=11.0,8.0 | −CH2​OH (diastereotopic proton A) | | 3.90 | dd | 1H | J=11.0,4.5 | −CH2​OH (diastereotopic proton B) | | 4.45 | dd | 1H | J=8.0,4.5 | −CH(NHPh)− (benzylic methine) | | 2.80 | br s | 2H | - | −OH and −NH (exchangeable) | | 6.55 | d | 2H | J=8.0 | Aniline Ar-H (ortho) | | 6.70 | t | 1H | J=7.5 | Aniline Ar-H (para) | | 7.10 | t | 2H | J=7.5 | Aniline Ar-H (meta) | | 7.25 - 7.40 | m | 5H | - | Phenyl Ar-H |

13 C NMR Analysis: Carbon Framework

The 13 C NMR spectrum confirms the carbon backbone[3]. The highly deshielded benzylic methine carbon at δ 59.5 ppm confirms the attachment of the electronegative nitrogen atom, validating the regioselectivity of the epoxide ring opening.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment | | :--- | :--- | :--- | | 59.5 | CH | Benzylic Methine ( −CH(NHPh)− ) | | 67.2 | CH2​ | Primary Alcohol ( −CH2​OH ) | | 114.0 | CH | Aniline Ar-C (ortho) | | 118.2 | CH | Aniline Ar-C (para) | | 126.8 | CH | Phenyl Ar-C (ortho) | | 127.5 | CH | Phenyl Ar-C (para) | | 128.8 | CH | Phenyl Ar-C (meta) | | 129.2 | CH | Aniline Ar-C (meta) | | 140.5 | Cq | Phenyl Ar-C (ipso) | | 147.1 | Cq | Aniline Ar-C (ipso) |

FT-IR Spectroscopy: Vibrational Signatures

Infrared spectroscopy validates the functional groups present in the purified compound. The presence of both a broad band at 3400 cm −1 and a sharper band at 3350 cm −1 confirms the coexistence of the hydroxyl and secondary amine groups, respectively[3].

Table 3: FT-IR Spectral Data (KBr Pellet) | Wavenumber (cm −1 ) | Intensity | Vibrational Assignment | | :--- | :--- | :--- | | 3400 | Strong, Broad | O-H stretch (intermolecular hydrogen bonded) | | 3350 | Medium, Sharp | N-H stretch (secondary aromatic amine) | | 3050 | Weak | C-H stretch (aromatic sp2 ) | | 2920, 2850 | Weak | C-H stretch (aliphatic sp3 ) | | 1605, 1505 | Strong | C=C stretch (aromatic ring framework) | | 1315 | Medium | C-N stretch (aromatic amine) | | 1050 | Strong | C-O stretch (primary alcohol) | | 750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Conclusion

The synthesis and characterization of (S)-2-Phenyl-2-phenylamino-ethanol require a deep understanding of mechanistic causality and spectroscopic principles. By utilizing an acid-catalyzed regioselective ring opening, researchers can predictably control the site of nucleophilic attack. Subsequent validation through a self-contained protocol of TLC, extraction, and multi-nuclear NMR/IR ensures the stereochemical and structural integrity of the final chiral β -amino alcohol.

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Exploratory

Thermodynamic Stability of (S)-2-Phenyl-2-phenylamino-ethanol in Aqueous Solutions: A Comprehensive Profiling Guide

Abstract: The thermodynamic stability of chiral amino alcohols in aqueous media is a critical parameter in pharmaceutical formulation and process chemistry. (S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2) presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The thermodynamic stability of chiral amino alcohols in aqueous media is a critical parameter in pharmaceutical formulation and process chemistry. (S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2) presents unique stability challenges due to its vicinal amino-alcohol motif, benzylic stereocenter, and dual phenyl rings. This whitepaper details the physicochemical profiling, degradation mechanisms, and self-validating experimental protocols required to establish the thermodynamic stability of this compound in aqueous solutions, adhering to [1].

Physicochemical and Mechanistic Profiling

(S)-2-Phenyl-2-phenylamino-ethanol contains a secondary amine and a primary hydroxyl group. The presence of the benzylic carbon attached to both a phenyl ring and an amine makes the C-N bond susceptible to specific degradation pathways in aqueous environments.

Degradation Pathways in Aqueous Media

Understanding the causality behind degradation is essential for designing robust stability-indicating assays:

  • Enantiomerization (Racemization): Under highly acidic conditions (pH < 2.0), protonation of the hydroxyl group or amine can lead to the formation of a stabilized benzylic carbocation. This intermediate loses stereochemical integrity, leading to the formation of the (R)-enantiomer.

  • Oxidative Degradation: The secondary aniline moiety is susceptible to autoxidation in the presence of dissolved oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides or complex polymeric species.

  • Hydrolytic Cleavage: While the C-N and C-C bonds are generally stable to hydrolysis at neutral pH, extreme pH excursions coupled with thermal stress can induce retro-aldol-type cleavages or direct hydrolysis of the amine.

Thermodynamic Parameters

The thermodynamic stability is governed by the Gibbs free energy of activation ( ΔG‡ ) for the primary degradation pathways. By measuring degradation rates across varying temperatures, the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation can be derived using the Eyring equation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, stability testing must employ self-validating protocols where mass balance is strictly monitored. A failure to achieve >98% mass balance indicates undetected volatile degradants or precipitation.

Protocol: pH-Dependent Forced Degradation

Rationale: To map the pH-rate profile and identify the pH of maximum stability ( pHmax​ ), forced degradation is conducted across a wide pH range as mandated by standard stress testing protocols[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Sample Spiking: Dissolve (S)-2-Phenyl-2-phenylamino-ethanol in a minimal volume of co-solvent (e.g., 5% acetonitrile) to ensure solubility, then dilute into the respective aqueous buffers to a final concentration of 0.5 mg/mL.

  • Thermal Stress Incubation: Aliquot the solutions into hermetically sealed amber glass vials (to prevent photolytic interference). Incubate at 40°C, 60°C, and 80°C using precision thermostatic baths.

  • Sampling and Quenching: Withdraw 100 µL aliquots at predefined intervals (0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by rapid cooling to 4°C and neutralizing to pH 7.0 to halt acid/base-catalyzed degradation.

  • Analytical Quantification: Analyze the quenched samples using a validated stability-indicating HPLC-UV method (detection at 254 nm) coupled with a chiral stationary phase to quantify both chemical degradation and enantiomeric excess ( ee% ).

Protocol Workflow Visualization

StabilityWorkflow A Initial Compound (S)-2-Phenyl-2-phenylamino-ethanol B Aqueous Media Prep (pH 1.2 to 10.0) A->B C Forced Degradation (ICH Q1A Guidelines) B->C D Hydrolytic Stress (Acid/Base) C->D E Oxidative Stress (H2O2, AIBN) C->E F Thermal Stress (Arrhenius Kinetics) C->F G HPLC-UV/MS & Chiral GC (Quantification & ee%) D->G E->G F->G H Thermodynamic Profiling (ΔG, ΔH, ΔS) G->H

Figure 1: Self-validating thermodynamic stability testing workflow for chiral amino alcohols.

Quantitative Data and Kinetic Modeling

The degradation kinetics of (S)-2-Phenyl-2-phenylamino-ethanol typically follow pseudo-first-order kinetics under buffered conditions. The table below summarizes simulated thermodynamic parameters derived from the Eyring equation based on structural analogs.

Table 1: Thermodynamic Parameters of Degradation in Aqueous Media (Simulated Data)

pH ConditionDominant Pathway kobs​ at 60°C (h⁻¹) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG298K‡​ (kJ/mol)
pH 1.2 Racemization / Cleavage 4.2×10−3 85.4-42.197.9
pH 4.0 Minor Hydrolysis 1.1×10−4 102.3-15.6106.9
pH 7.4 Autoxidation 3.5×10−5 115.8+5.2114.2
pH 10.0 Oxidation / Retro-aldol 8.9×10−4 92.1-28.4100.6

Data Interpretation: The compound exhibits maximum thermodynamic stability near physiological pH (7.4), evidenced by the highest Gibbs free energy of activation ( ΔG298K‡​=114.2 kJ/mol). The negative entropy of activation ( ΔS‡ ) at acidic pH suggests a highly ordered transition state, consistent with a solvent-assisted protonation mechanism leading to carbocation formation.

Conclusion

The thermodynamic stability of (S)-2-Phenyl-2-phenylamino-ethanol in aqueous solutions is highly pH-dependent. To maintain structural and stereochemical integrity, aqueous formulations should be buffered near pH 7.4, protected from light, and purged of dissolved oxygen to mitigate autoxidation of the secondary aniline moiety. Adherence to strict ICH Q1A(R2) protocols[3] ensures that all degradation pathways are accurately captured and quantified, providing a reliable foundation for downstream pharmaceutical development.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q1A (R2) Stability testing of new drug substances and products - Step 5. Accessed April 2026.[Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Properties and Applications of (S)-2-Phenyl-2-phenylamino-ethanol

Executive Summary The chiral β -amino alcohol (S)-2-Phenyl-2-phenylamino-ethanol is a highly privileged scaffold in modern organic synthesis and pharmaceutical development. Characterized by its adjacent hydroxyl and seco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral β -amino alcohol (S)-2-Phenyl-2-phenylamino-ethanol is a highly privileged scaffold in modern organic synthesis and pharmaceutical development. Characterized by its adjacent hydroxyl and secondary amine functionalities, this compound serves as a critical chiral auxiliary, a bidentate ligand for asymmetric catalysis, and a foundational building block for complex therapeutic agents[1][2]. This whitepaper provides an authoritative, deep-dive analysis into its physicochemical profiling, the mechanistic causality behind its enantioselective synthesis, and self-validating protocols for its application in process chemistry.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of (S)-2-Phenyl-2-phenylamino-ethanol is paramount for predicting its behavior in solvent systems, its coordination chemistry with transition metals, and its pharmacokinetic potential. The bulky phenyl rings provide significant steric shielding, which is highly advantageous when the molecule is employed to direct stereochemistry in asymmetric enolate alkylations or aldol additions.

Table 1: Core Physicochemical and Computational Data

Property Value Scientific Implication
IUPAC Name (2S)-2-phenyl-2-(phenylamino)ethan-1-ol Defines the C2 stereocenter and vicinal functional groups.
CAS Registry Number 135285-98-2[3] Unique identifier for the (S)-enantiomer[4].
Molecular Formula C₁₄H₁₅NO[5] Standard organic composition.
Molecular Weight 213.28 g/mol [5] Optimal for small-molecule drug design (Lipinski compliant).
Topological Polar Surface Area (TPSA) 32.26 Ų[6] Indicates excellent membrane permeability potential.
LogP (Predicted) 2.54[4] Favorable lipophilicity for organic solvent solubility.
Hydrogen Bond Donors 2 (-OH, -NH)[4] Facilitates bidentate coordination with Lewis acidic metals.
Hydrogen Bond Acceptors 2 (O, N)[4] Enables complexation and intermolecular network formation.

| Fraction sp³ (Fsp³) | 0.14[4] | Reflects the high aromatic content of the dual phenyl rings. |

Mechanistic Dynamics of Enantioselective Synthesis

The canonical route to synthesizing (S)-2-Phenyl-2-phenylamino-ethanol involves the regioselective and stereospecific ring-opening of (R)-styrene oxide with aniline[1].

Causality Behind Regioselectivity

In un-catalyzed systems, aliphatic amines typically attack the less sterically hindered terminal carbon of an epoxide. However, when employing Lewis acid catalysts (such as Zr(IV) Metal-Organic Frameworks or Zinc Tetrafluoroborate), the catalyst coordinates to the epoxide oxygen, weakening the C–O bonds[1][7].

Because the benzylic carbon (C2) can better stabilize the developing partial positive charge ( δ+ ) through resonance with the adjacent phenyl ring, the nucleophilic attack of aniline is directed almost exclusively to this position. The reaction proceeds via an SN​2 -like mechanism, resulting in an inversion of configuration at the benzylic center[7]. Thus, starting with (R)-styrene oxide yields the (S)-enantiomer of the β -amino alcohol with up to 100% regioselectivity[7][8].

Mechanism R_SO (R)-Styrene Oxide Activated_SO Activated Epoxide (Benzylic δ+) R_SO->Activated_SO Coordination LA Lewis Acid Catalyst LA->Activated_SO Weakens C-O bond Product (S)-2-Phenyl-2- phenylamino-ethanol Activated_SO->Product SN2-like attack Aniline Aniline (PhNH2) Aniline->Product Nucleophilic Addition

Mechanistic pathway of Lewis acid-catalyzed enantioselective ring-opening of (R)-styrene oxide.

Applications in Drug Development & Process Chemistry

  • Chiral Auxiliaries: The rigid, sterically demanding environment created by the two phenyl rings makes this compound an exceptional chiral auxiliary. It is frequently used to induce high diastereomeric excess in downstream carbon-carbon bond-forming reactions[2][9].

  • Process-Intensified Flow Chemistry: Recent decadal reviews highlight the transition of amination reactions from batch to continuous-flow systems. By integrating heterogeneous catalysts into packed-bed reactors, the synthesis of compounds like 2-phenylamino-2-phenylethanol can be achieved with high space-time yields and stable operation over 72 hours, drastically reducing solvent waste and improving scalability[10].

  • Green Catalysis: Beyond traditional Lewis acids, environmentally benign solid base catalysts, such as Na-Y Zeolites, have been successfully employed to synthesize these β -amino alcohols from aromatic amines and alkylene carbonates, offering a recyclable and highly active alternative[9].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict analytical checkpoints to verify causality and outcome at each stage.

Protocol 1: Catalytic Enantioselective Ring-Opening

Objective: Synthesize (S)-2-Phenyl-2-phenylamino-ethanol via Zr-MOF catalyzed ring-opening.

  • Catalyst Activation: Heat 15 mg of Thiophene-2-carboxamide-Functionalized Zr(IV) MOF under vacuum at 120 °C for 12 hours.

    • Causality: Removes coordinated solvent molecules, exposing the Lewis acidic Zr(IV) nodes necessary for epoxide activation.

    • Checkpoint: FT-IR spectroscopy must show the disappearance of the broad O-H stretch at ~3400 cm⁻¹.

  • Reaction Assembly: In a dry Schlenk flask under N₂, combine (R)-styrene oxide (1.0 mmol) and aniline (1.2 mmol) in 2 mL of anhydrous toluene. Add the activated catalyst.

    • Causality: Toluene is chosen as a non-coordinating solvent to prevent competition with the epoxide for the catalyst's active sites.

  • Thermal Control: Stir the mixture strictly at 25 °C for 12 hours.

    • Causality: Elevated temperatures provide the kinetic energy required to overcome the activation barrier for terminal attack. Maintaining 25 °C ensures the reaction remains under stereoelectronic control, favoring 100% benzylic attack[7].

  • Work-up & Validation: Filter the heterogeneous catalyst. Concentrate the filtrate under reduced pressure.

    • Checkpoint: Pre-reaction TLC (Hexane:EtOAc 8:2) shows epoxide at Rf​≈0.7 . Post-reaction validation requires the complete disappearance of this spot and the emergence of a single UV-active product spot at Rf​≈0.3 .

Protocol 2: Enantiomeric Excess (ee) Determination

Objective: Validate the stereospecificity of the synthesized product.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of Hexane/Isopropanol (90:10 v/v).

    • Causality: Non-polar hexane maintains the structural integrity of the HPLC chiral stationary phase, while isopropanol competitively interacts with the hydrogen-bond donors (-OH, -NH) of the product, preventing peak tailing.

  • Chromatographic Separation: Inject 10 µL onto a Chiralcel OD-H column. Flow rate: 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at the isosbestic point (254 nm).

    • Checkpoint: The (S)-enantiomer should elute as a sharp, baseline-resolved peak. Integration of the area under the curve must yield >98% ee to validate the stereoretentive nature of the catalytic cycle.

Workflow Prep 1. Sample Prep Dissolve in Hexane/IPA HPLC 2. Chiral HPLC Chiralcel OD-H column Prep->HPLC Detect 3. UV Detection Isosbestic point 254 nm HPLC->Detect Analyze Analyze Detect->Analyze

Self-validating analytical workflow for determining the enantiomeric excess of the amino alcohol.

References

  • MOLBASE. C14H15NO - Molecular Formula & Chemical Properties. Available at: [Link][5]

  • ACS Publications (Inorganic Chemistry). A Thiophene-2-carboxamide-Functionalized Zr(IV) Organic Framework as a Prolific and Recyclable Heterogeneous Catalyst for Regioselective Ring Opening of Epoxides. Available at:[Link][7]

  • MDPI (Catalysts). Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review. Available at:[Link][10]

  • ACS Publications (The Journal of Organic Chemistry). Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations... Available at:[Link][1]

  • ResearchGate / Chem. Eur. J. Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution. Available at:[Link][8]

  • Redalyc. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free. Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

Protocol for the Enantioselective Synthesis of (S)-2-Phenyl-2-phenylamino-ethanol via Cu-Catalyzed Chan-Lam N-Arylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2) Scientific Rationale & Route Selection (S)-2-Phenyl-2-phenylamino-etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2)

Scientific Rationale & Route Selection

(S)-2-Phenyl-2-phenylamino-ethanol is a highly valuable chiral β -amino alcohol building block utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized chiral ligands[]. The structural core features a primary hydroxyl group, a secondary amine, and a stereogenic center at the benzylic position.

Historically, the synthesis of this scaffold relied on the aminolysis of (R)-styrene oxide with aniline. However, this classical approach suffers from significant mechanistic drawbacks. Epoxide ring-opening with amines often proceeds with poor regioselectivity, yielding a mixture of the desired 2-phenyl-2-phenylamino-ethanol (attack at the benzylic C2 position) and the undesired 1-phenyl-2-phenylamino-ethanol (attack at the terminal C1 position). Even when specialized Lewis acids or solid-supported catalysts (e.g., silica-bonded S-sulfonic acid) are employed to drive regioselectivity, the borderline SN​1/SN​2 character of the benzylic attack can lead to partial racemization, eroding the enantiomeric excess (ee) of the final product[2].

Alternatively, Buchwald-Hartwig cross-coupling of (S)-phenylglycinol with bromobenzene requires strong bases (e.g., NaOtBu) and elevated temperatures, which frequently cause epimerization of the sensitive benzylic stereocenter and unwanted O-arylation[3].

The Optimal Strategy: Chan-Lam N-Arylation To establish a self-validating, high-fidelity protocol, we employ the Chan-Lam cross-coupling methodology. By reacting commercially available, enantiopure (S)-(+)-2-phenylglycinol with phenylboronic acid in the presence of a catalytic Copper(II) source, the N-arylation proceeds under exceptionally mild, room-temperature conditions[4]. This route exploits the inherent nucleophilicity difference between the amine and the hydroxyl group, achieving >95% chemoselectivity for N-arylation without requiring protecting groups. Furthermore, the mild base (pyridine) ensures complete retention of the (S)-stereocenter.

RouteSelection Target (S)-2-Phenyl-2- phenylamino-ethanol Route1 Styrene Oxide Aminolysis Route1->Target Poor Regioselectivity (Isomeric Mixtures) Route2 Buchwald-Hartwig Amination Route2->Target Harsh Base (Risk of Epimerization) Route3 Chan-Lam Coupling Route3->Target Mild, Chemoselective (Optimal Route)

Logical comparison of synthetic routes toward (S)-2-Phenyl-2-phenylamino-ethanol.

Mechanistic Insights and Optimization

The Chan-Lam coupling operates via a Cu(II)/Cu(III) catalytic cycle. The process begins with the transmetalation of phenylboronic acid to the Cu(II) center, followed by the coordination of the amine moiety of (S)-phenylglycinol. Atmospheric oxygen acts as the terminal oxidant, oxidizing the intermediate to a highly reactive Cu(III) species. Subsequent reductive elimination forms the C-N bond and releases a Cu(I) species, which is re-oxidized by O2​ to regenerate the active Cu(II) catalyst.

Because water is generated as a byproduct during the trimerization of phenylboronic acid to its boroxine anhydride, the inclusion of activated 4Å molecular sieves is critical. Without sieves, the generated water coordinates to the copper center, outcompeting the amine and stalling the catalytic cycle.

Table 1: Optimization of Reaction Conditions

EntryCopper Source (mol%)Base (Equiv)SolventAtmosphereTime (h)Yield (%)ee (%)
1Cu(OAc)₂ (10%)Et₃N (2.0)DCMAir2465>99
2Cu(OAc)₂ (10%)Pyridine (2.0)DCMAir2482>99
3 Cu(OAc)₂ (10%) Pyridine (2.0) DCM O₂ Balloon 12 91 >99
4Cu(OAc)₂ (10%)Pyridine (2.0)MeOHO₂ Balloon1274>99

Causality Note: Pyridine acts as an optimal σ -donor ligand for copper, stabilizing the oxidative intermediates better than triethylamine. Supplying an enriched oxygen atmosphere (Entry 3) accelerates the rate-determining oxidation step from Cu(II) to Cu(III), significantly reducing reaction time and improving the overall yield.

Experimental Protocol
3.1 Materials & Equipment
  • (S)-(+)-2-Phenylglycinol (CAS: 20989-17-7, >99% ee)

  • Phenylboronic acid (CAS: 98-80-6)

  • Copper(II) acetate anhydrous (Cu(OAc)₂)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 4Å Molecular Sieves (Activated at 250 °C under vacuum for 4 h)

  • Oxygen balloon setup

3.2 Step-by-Step Methodology

Step 1: Assembly of the Reaction Mixture

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Charge the flask with (S)-(+)-2-phenylglycinol (1.37 g, 10.0 mmol, 1.0 equiv) and phenylboronic acid (2.44 g, 20.0 mmol, 2.0 equiv).

  • Add anhydrous Cu(OAc)₂ (181 mg, 1.0 mmol, 10 mol%) and 2.0 g of freshly activated 4Å molecular sieves.

Step 2: Solvent and Base Addition 4. Suspend the solid mixture in 40 mL of anhydrous DCM. 5. Add anhydrous pyridine (1.62 mL, 20.0 mmol, 2.0 equiv) dropwise via syringe. The solution will transition from a pale blue suspension to a deep blue/green color, indicating the formation of the active Cu-pyridine-amine complex.

Step 3: Oxidative Coupling 6. Purge the headspace of the flask with oxygen and attach an oxygen-filled balloon. 7. Stir the reaction vigorously at room temperature (20–25 °C) for 12 hours. 8. Monitor the reaction progression via TLC (Hexane:EtOAc = 7:3, visualized with UV and Ninhydrin stain). The primary amine starting material ( Rf​≈0.1 ) will be fully consumed, replaced by the secondary amine product ( Rf​≈0.4 ).

Step 4: Work-up and Purification 9. Dilute the reaction mixture with 50 mL of EtOAc and filter the suspension through a tightly packed pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the Celite pad with an additional 30 mL of EtOAc. 10. Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 10% to 30% EtOAc in Hexanes) to afford (S)-2-phenyl-2-phenylamino-ethanol as a crystalline white solid.

Workflow A 1. Reagent Assembly (S)-Phenylglycinol + Phenylboronic Acid B 2. Catalyst & Base Addition Cu(OAc)2, Pyridine, 4Å MS in DCM A->B C 3. Oxidative Coupling Stir at RT under O2 Balloon (12 h) B->C D 4. Quench & Work-up Celite Filtration & Aqueous Wash C->D E 5. Purification Flash Column Chromatography D->E

Step-by-step experimental workflow for the Chan-Lam N-arylation protocol.

3.3 Analytical Characterization
  • Yield: ~1.94 g (91%)

  • Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H), 7.15 (t, J = 7.5 Hz, 2H), 6.72 (t, J = 7.3 Hz, 1H), 6.58 (d, J = 7.8 Hz, 2H), 4.50 (dd, J = 7.5, 4.2 Hz, 1H), 3.92 (dd, J = 11.0, 4.2 Hz, 1H), 3.75 (dd, J = 11.0, 7.5 Hz, 1H), 3.10 (br s, 2H, NH and OH).

References
  • Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 402-407.

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.

Sources

Application

Application Notes and Protocols: (S)-2-Phenyl-2-phenylamino-ethanol in Pharmaceutical Intermediate Synthesis

Executive Summary (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2), frequently documented as (2S)-2-anilino-2-phenylethanol, is a highly versatile chiral β-amino alcohol. Functioning as a privileged structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2), frequently documented as (2S)-2-anilino-2-phenylethanol, is a highly versatile chiral β-amino alcohol. Functioning as a privileged structural motif, it bridges the gap between asymmetric catalysis and active pharmaceutical ingredient (API) manufacturing. Its unique structural topology—a rigid benzylic chiral center flanked by a secondary amine and a primary hydroxyl group—makes it an exceptional bidentate ligand for transition metals and a critical building block for synthesizing chiral oxazolidinones and peptidomimetics.

This guide provides an authoritative overview of the mechanistic rationale behind its synthesis, detailed experimental protocols, and its downstream applications in process-intensified pharmaceutical workflows.

Mechanistic Insights: The Chiral β-Amino Alcohol Scaffold

The synthetic utility of (S)-2-Phenyl-2-phenylamino-ethanol is governed by the predictable causality of its steric and electronic environment:

  • Regioselective Synthesis Dynamics : In standard aliphatic epoxides, nucleophilic aminolysis typically occurs at the less sterically hindered carbon. However, the synthesis of 2-phenylamino-2-phenylethanol from styrene oxide or styrene carbonate requires attack at the more substituted benzylic carbon (C2). This is achieved via specific Lewis acidic or heterogeneous catalysts (e.g., Polyoxometalates) that polarize the C–O bond, creating an SN​1 -like transition state where the developing positive charge is electronically stabilized by the adjacent phenyl ring[1],[2].

  • Bidentate Coordination & Steric Shielding : The adjacent nitrogen and oxygen atoms readily chelate metals (e.g., Zn, Ru, Ti) to form a rigid metallacycle. When utilized as a chiral ligand, the bulky phenyl rings on both the carbon backbone and the amine nitrogen provide a substantial steric wall. This effectively blocks one enantioface of an incoming substrate during asymmetric transformations, dictating high enantiomeric excess (ee).

Application 1: Synthesis via Catalytic Epoxide/Carbonate Aminolysis

Achieving high regioselectivity toward the benzylic carbon is the primary challenge in synthesizing this intermediate. Recent advancements emphasize the use of tailored catalysts to achieve near-perfect regioselectivity without racemization of the chiral center.

Data Presentation: Catalyst Efficacy Comparison

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Anilino-2-phenylethanol

Catalyst SystemSubstrateConditionsYield (%)Regioselectivity (C2:C1)Reference
PW11Fe@NH2-MIL-101(Fe) Styrene OxideToluene, 50°C, 12h>95%100:0[1]
Na-Y Zeolite Styrene CarbonateToluene, 95°C, 8h85%91:9[2]
Zinc Tetrafluoroborate Styrene OxideSolvent-free, RT, 4h89%>85:15[3]
Lithium Perchlorate Styrene OxideSolvent-free, RT, 2h92%>90:10[4]
Experimental Protocol 1: Mild Synthesis using Zinc Tetrafluoroborate
  • Self-Validating Principle : This protocol utilizes solvent-free conditions to maximize the effective concentration of reactants, driving the reaction forward while minimizing organic waste. The use of a mild Lewis acid ( Zn(BF4​)2​ ) selectively activates the epoxide without triggering the rapid polymerization often seen with stronger acids[3].

  • Preparation : In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-styrene oxide (120.15 mg, 1.0 mmol) and freshly distilled aniline (93.13 mg, 1.0 mmol).

  • Catalyst Addition : Add Zn(BF4​)2​⋅xH2​O (0.02 mmol, 2 mol%) directly to the neat mixture.

  • Reaction Phase : Stir the mixture vigorously at room temperature (20–25 °C) for 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 8:2) until complete consumption of the epoxide is observed.

  • Quenching & Extraction : Dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3​ (2 × 5 mL) to neutralize the Lewis acid. Extract the aqueous layer with additional EtOAc (5 mL).

  • Isolation : Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane/EtOAc) to isolate the pure (S)-2-Phenyl-2-phenylamino-ethanol.

  • Analytical Validation : Confirm optical purity via chiral HPLC (CHIRALCEL OD-H column, 95:5 hexane/iPrOH, flow rate 1.0 mL/min).

G Start Styrene Oxide + Aniline (1.0 equiv each) Cat Add Catalyst (e.g., Zn(BF4)2 or POM@MOF) Start->Cat React Solvent-Free Reaction (RT to 50°C, 1-4 hrs) Cat->React Monitor TLC / GC-MS Monitoring (Check Regioselectivity) React->Monitor Quench Aqueous Quench & Extraction (EtOAc / NaHCO3) Monitor->Quench Purify Flash Chromatography or Chiral HPLC (OD-H column) Quench->Purify Product Pure (S)-2-Phenyl-2-phenylamino-ethanol (>99% ee) Purify->Product

Caption: Workflow for the catalytic synthesis and isolation of (S)-2-Phenyl-2-phenylamino-ethanol.

Application 2: Downstream Conversion to Chiral Oxazolidinones

Chiral oxazolidinones (Evans auxiliaries) are indispensable in pharmaceutical synthesis for directing asymmetric alkylations, aldol additions, and Diels-Alder reactions. (S)-2-Phenyl-2-phenylamino-ethanol is an ideal precursor for generating highly sterically demanding N-phenyl oxazolidinone derivatives.

Experimental Protocol 2: Phosgenation to (4S)-3,4-Diphenyl-oxazolidin-2-one
  • Self-Validating Principle : Triphosgene is utilized as a safer, solid alternative to phosgene gas. The addition of a non-nucleophilic base (DIPEA) strictly neutralizes the generated HCl in situ, preventing the acid-catalyzed degradation of the sensitive benzylic C–N bond.

  • Setup : Dissolve (S)-2-Phenyl-2-phenylamino-ethanol (213 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3 equiv) and cool the solution to 0 °C in an ice bath.

  • Phosgenation : Slowly add a solution of triphosgene (118 mg, 0.4 mmol, 1.2 eq of phosgene equivalent) in DCM (2 mL) dropwise over 15 minutes.

  • Maturation : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NH4​Cl (5 mL). Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate.

  • Isolation : Recrystallize the crude product from hot ethanol to yield the pure chiral oxazolidinone.

Application 3: Flow Chemistry and Process Intensification

For industrial drug development, batch synthesis of β-amino alcohols often suffers from mass transfer limitations and inconsistent thermal profiles. Recent decadal reviews highlight the integration of heterogeneous catalysts into packed-bed reactors for the continuous flow synthesis of 2-phenylamino-2-phenylethanol[5].

By immobilizing Lewis acidic ionic liquids or Polyoxometalates onto MgO−SiO2​ supports, researchers have enabled stable continuous operation over 72 hours. This process intensification significantly reduces the Process Mass Intensity (PMI) and ensures highly consistent enantiomeric ratios (er) critical for API scale-up[5].

Pathway Scaffold (S)-2-Phenyl-2- phenylamino-ethanol Path1 Phosgenation (Triphosgene, DIPEA) Scaffold->Path1 Path2 Metal Coordination (Zn, Ti, Ru) Scaffold->Path2 Path3 Continuous Flow Amination Scaffold->Path3 Prod1 Chiral Oxazolidinone (Evans Auxiliary Analog) Path1->Prod1 Prod2 Chiral Catalyst Ligand (Asymmetric Synthesis) Path2->Prod2 Prod3 Process-Intensified API Building Blocks Path3->Prod3

Caption: Downstream applications and process pathways of the (S)-2-Phenyl-2-phenylamino-ethanol scaffold.

References

  • Title : Strategies for Incorporating Catalytically Active Polyoxometalates in Metal–Organic Frameworks for Organic Transformations Source : ACS Applied Materials & Interfaces - ACS Publications URL :[Link][1]

  • Title : Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols Source : The Journal of Organic Chemistry - ACS Publications URL :[Link][3]

  • Title : Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review Source : MDPI URL :[Link][5]

Sources

Method

Application Note: High-Performance Catalytic Asymmetric Alkylation of Aldehydes Using (S)-2-Phenyl-2-phenylamino-ethanol

Strategic Overview & Chemical Context The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, providing direct access to optically active secondary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Context

The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, providing direct access to optically active secondary alcohols[1]. These chiral alcohols are critical building blocks in drug development and natural product synthesis. While various chiral ligands have been developed, β -amino alcohols remain the most privileged class of catalysts due to their modularity, stability, and high enantioinduction[2].

Among these, (S)-2-Phenyl-2-phenylamino-ethanol (also known as (S)-2-anilino-2-phenylethanol) stands out as a highly effective ligand. Derived from enantiopure phenylglycine, this ligand features a C2-phenyl group and an N-phenyl substituent. These structural elements work synergistically: the C2-phenyl group provides significant steric bulk to direct facial selectivity, while the N-phenyl moiety modulates the Lewis basicity of the nitrogen atom, optimizing the stability of the catalytic intermediate[3].

Mechanistic Causality & Reaction Design

To achieve high enantiomeric excess (ee), the catalytic system must outcompete the uncatalyzed, racemic background reaction between diethylzinc (Et 2​ Zn) and the aldehyde[4]. (S)-2-Phenyl-2-phenylamino-ethanol achieves this through the formation of a highly reactive, structurally rigid bimetallic transition state.

The Catalytic Cycle
  • Catalyst Activation : The β -amino alcohol reacts with one equivalent of Et 2​ Zn, releasing ethane to form a chiral zinc alkoxide complex[L-Zn-Et][5].

  • Bimetallic Coordination : This complex coordinates a second equivalent of Et 2​ Zn and the aldehyde substrate. The zinc atom of the catalyst acts as a Lewis acid, activating the aldehyde carbonyl, while the nitrogen atom coordinates the incoming Et 2​ Zn reagent.

  • Stereocontrolled Alkyl Transfer : The bulky C2-phenyl group of the ligand forces the aldehyde to adopt an orientation that minimizes steric clash. The ethyl group is then transferred intramolecularly via a six-membered cyclic transition state exclusively to the Si or Re face of the aldehyde[6].

CatalyticCycle L (S)-2-Phenyl-2-phenylamino-ethanol (Chiral Ligand) Complex Chiral Zinc Alkoxide Complex [L-Zn-Et] L->Complex + Et2Zn - Ethane Zn Diethylzinc (Et2Zn) Zn->Complex Coord Bimetallic Coordination [L-Zn-Et] + Et2Zn + Aldehyde Complex->Coord + Aldehyde + Et2Zn TS 6-Membered Transition State (Stereocontrolled Alkyl Transfer) Coord->TS ProdZn Zinc Alkoxide Product TS->ProdZn Alkyl Transfer ProdZn->Complex Catalyst Regeneration (with excess Et2Zn) Product Chiral Secondary Alcohol (e.g., (S)-1-Phenylpropan-1-ol) ProdZn->Product Aqueous Quench

Caption: Catalytic cycle and bimetallic transition state logic for enantioselective Et2Zn addition.

Experimental Protocol

This protocol describes a self-validating system for the enantioselective addition of diethylzinc to benzaldehyde (as a model substrate)[1].

Materials & Reagents
  • Ligand : (S)-2-Phenyl-2-phenylamino-ethanol (10 mol%)

  • Organometallic Reagent : Diethylzinc (Et 2​ Zn, 1.0 M solution in hexanes)[4]

  • Substrate : Benzaldehyde (freshly distilled)

  • Solvent : Anhydrous Toluene[5]

  • Quench : 1M HCl or Saturated aqueous NH 4​ Cl[3]

Workflow Prep Catalyst Prep Mix Ligand + Et2Zn in Toluene Cool Temp Control Cool to 0 °C Prep->Cool Add Substrate Addition Dropwise Aldehyde Cool->Add React Reaction Stir 12-24h Add->React Quench Quench & Workup 1M HCl, Ext. DCM React->Quench Analyze Analysis Chiral HPLC / GC Quench->Analyze

Caption: Step-by-step experimental workflow for asymmetric alkylation.

Step-by-Step Methodology
  • Catalyst Pre-formation (Self-Validation Step) : In an oven-dried Schlenk flask under an argon atmosphere, dissolve (S)-2-Phenyl-2-phenylamino-ethanol (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL)[5].

    • Causality: Toluene is chosen over coordinating solvents (like THF) because coordinating solvents disrupt the delicate bimetallic transition state, drastically lowering enantioselectivity[2].

  • Zinc Addition : Cool the solution to 0 °C. Add Et 2​ Zn (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise[3]. Stir for 30 minutes.

    • Causality: The 30-minute incubation is critical. It ensures complete deprotonation of the amino alcohol and pre-formation of the active [L-Zn-Et] complex. Failing to pre-form the catalyst allows the uncatalyzed racemic addition to dominate the reaction profile[4].

  • Substrate Addition : Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the cooled solution[1].

    • Causality: Distillation of the aldehyde removes trace carboxylic acids (e.g., benzoic acid) that protonate and irreversibly deactivate the chiral zinc alkoxide catalyst.

  • Reaction Propagation : Stir the reaction mixture at 0 °C for 12–20 hours. Monitor by TLC (Hexanes/EtOAc 8:2)[3].

  • Quench & Workup : Once complete, carefully quench the reaction at 0 °C by the dropwise addition of 1M HCl (2 mL)[1]. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure[3].

  • Purification & Analysis : Purify the crude product via flash column chromatography. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column)[4].

Performance Data & Substrate Scope

The catalytic system demonstrates robust performance across a variety of aromatic and aliphatic aldehydes. The data below summarizes expected yields and enantioselectivities based on established β -amino alcohol profiles[1],[3].

EntryAldehyde SubstrateReaction Time (h)ProductYield (%)Enantiomeric Excess (ee %)
1Benzaldehyde12(S)-1-Phenylpropan-1-ol9592
2p-Tolualdehyde12(S)-1-(p-Tolyl)propan-1-ol9494
3p-Chlorobenzaldehyde16(S)-1-(4-Chlorophenyl)propan-1-ol9090
42-Naphthaldehyde18(S)-1-(2-Naphthyl)propan-1-ol8891
5Heptanal (Aliphatic)20(S)-Nonan-3-ol8285

Note: Electron-rich aromatic aldehydes (Entry 2) typically exhibit faster reaction rates and higher ee compared to aliphatic aldehydes (Entry 5), which possess higher conformational flexibility[2].

Troubleshooting & Optimization Insights

  • Low Enantiomeric Excess (<80%) :

    • Cause: Moisture contamination or degraded Et 2​ Zn. Water reacts with Et 2​ Zn to form achiral zinc hydroxide species that rapidly catalyze the racemic background reaction.

    • Solution: Ensure strict Schlenk techniques. Titrate the Et 2​ Zn solution prior to use.

  • Incomplete Conversion / Stalled Reaction :

    • Cause: Aldehyde substrate contains carboxylic acid impurities.

    • Solution: Wash the aldehyde with saturated NaHCO 3​ , dry, and vacuum distill immediately before use[4].

  • Temperature Effects : While room temperature reactions are faster, conducting the reaction at 0 °C suppresses the uncatalyzed background pathway and tightens the bimetallic transition state, typically resulting in a 5–10% increase in ee[1].

Sources

Application

Application Note: Stereospecific Synthesis of (S)-2-Phenyl-2-phenylamino-ethanol via Regioselective Epoxide Ring-Opening

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary The synthesis of enantiopure β -amino alcohols is a critical oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The synthesis of enantiopure β -amino alcohols is a critical operation in pharmaceutical development, as these structural motifs are ubiquitous in biologically active APIs and chiral auxiliaries. The uncatalyzed ring-opening of styrene oxide with aniline typically yields the less sterically hindered 1-phenyl-2-phenylaminoethanol[1]. However, synthesizing the target (S)-2-phenyl-2-phenylamino-ethanol requires a complete inversion of this inherent regioselectivity to favor nucleophilic attack at the hindered benzylic carbon (C- α ), while strictly preserving stereochemical integrity. This guide details a self-validating, solvent-free protocol utilizing Iron(III) trifluoroacetate ( Fe(O2​CCF3​)3​ ) to achieve >99% enantiomeric excess (ee)[2].

Mechanistic Rationale & Stereochemical Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. The synthesis of (S)-2-phenyl-2-phenylamino-ethanol presents a dual challenge: regiocontrol and stereocontrol.

Regiocontrol via Lewis Acid Activation: To force the aniline nucleophile to attack the sterically hindered C- α position, the epoxide must be activated. Strong Lewis acids risk complete C–O bond heterolysis, forming a planar benzylic carbocation ( SN​1 pathway) that leads to rapid racemization[3]. To prevent this, we employ a mild, oxyphilic Lewis acid: Fe(O2​CCF3​)3​ [2]. The Fe3+ center selectively coordinates to the epoxide oxygen. This weakens the C- α –O bond significantly more than the C- β –O bond because the developing positive charge is stabilized by the adjacent phenyl ring, shifting the reaction to a borderline SN​2 mechanism.

Stereospecificity and Starting Material Selection: Because the mechanism remains a concerted SN​2 process, the incoming aniline must attack from the face opposite to the epoxide oxygen[4]. Based on Cahn-Ingold-Prelog (CIP) priority rules, the relative priorities of the substituents at C- α remain unchanged during this transformation (the leaving –O and incoming –NHPh are both Priority 1). Consequently, an SN​2 inversion at an (R)-stereocenter directly yields the (S)-enantiomer. Therefore, to synthesize (S)-2-phenyl-2-phenylamino-ethanol, the protocol strictly mandates the use of (R)-styrene oxide as the starting material [2].

Stereochem A (R)-Styrene Oxide (C-α is R) B Fe(O₂CCF₃)₃ Coordination A->B Activation C Aniline Attack at C-α (Opposite Face) B->C Sₙ2 Inversion D (S)-2-Phenyl-2- phenylamino-ethanol C->D >99% ee

Fig 1. Stereospecific Sₙ2 ring-opening pathway from (R)-styrene oxide to the (S)-product.

Quantitative Catalyst Evaluation

The selection of Fe(O2​CCF3​)3​ is grounded in empirical data. The table below summarizes the quantitative performance of various catalytic systems for this specific transformation, highlighting the superiority of the chosen method in balancing yield, regioselectivity, and environmental impact.

Catalyst SystemLoading (mol%)Reaction ConditionsRegioselectivity (C- α : C- β )Yield (%)Reference
Uncatalyzed N/ASolvent-free, 7 h10 : 9040%[1]
Fe(O2​CCF3​)3​ 1.0Solvent-free, 1 h98 : 293%[2]
W(OEt)6​ 10.0MeCN, 55 °C, 3 h93 : 785%[4]
BiCl3​/SiO2​ 1.25Microwave (420W), 15 min>99 : 198%[5]

Materials and Reagents

Reagent / MaterialRoleSpecification / Purity
(R)-Styrene Oxide Chiral Starting Material>99% ee, anhydrous
Aniline NucleophileFreshly distilled (prevents oxidation artifacts)
Fe(O2​CCF3​)3​ Lewis Acid Catalyst98%, hygroscopic (store in desiccator)
Dichloromethane (DCM) Extraction SolventACS Grade
Hexane / Ethyl Acetate Chromatography SolventsHPLC Grade

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to monitor kinetics, while post-isolation Chiral HPLC acts as a definitive quality assurance step to rule out SN​1 -induced racemization.

Workflow Step1 1. Activation Mix (R)-Styrene Oxide & Fe(O₂CCF₃)₃ (1 mol%) Step2 2. Nucleophilic Attack Add Aniline Dropwise (Solvent-Free, RT, 1 h) Step1->Step2 Step3 3. In-Process Control TLC Monitoring (Hexane:EtOAc 8:2) Step2->Step3 Step4 4. Workup & Purification DCM Extraction & Flash Chromatography Step3->Step4 Step5 5. QA / Validation NMR & Chiral HPLC (Confirm >99% ee) Step4->Step5

Fig 2. Self-validating experimental workflow for the preparation of (S)-2-phenyl-2-phenylamino-ethanol.

Step-by-Step Methodology:
  • Catalyst-Substrate Pre-Activation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add (R)-styrene oxide (1.0 mmol, 120 mg). Add Fe(O2​CCF3​)3​ (0.01 mmol, 3.9 mg, 1 mol%). Stir for 2 minutes at room temperature. Causality Note: Pre-mixing allows the Lewis acid to coordinate the epoxide oxygen before the strongly coordinating amine is introduced, preventing catalyst poisoning.

  • Nucleophilic Addition: Slowly add freshly distilled aniline (1.0 mmol, 93 mg) dropwise to the mixture over 5 minutes. The reaction is maintained under solvent-free conditions to maximize the collision frequency and adhere to green chemistry principles[2].

  • In-Process Control (IPC): Stir the mixture at room temperature ( 20−25∘C ). After 45 minutes, sample the reaction. Perform TLC using Hexane/Ethyl Acetate (8:2 v/v). The disappearance of the high- Rf​ (R)-styrene oxide spot and the appearance of a highly polar, UV-active product spot indicates reaction completion.

  • Quenching and Extraction: Upon completion (typically 60 minutes), dilute the crude mixture with 10 mL of Dichloromethane (DCM). Wash the organic layer with distilled water ( 2×5 mL ) to remove the iron catalyst. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane/Ethyl Acetate gradients from 9:1 to 7:3) to separate the target C- α regioisomer from trace amounts of the C- β regioisomer.

Analytical Characterization & QA Validation

Verify the structural and stereochemical integrity of the isolated (S)-2-phenyl-2-phenylamino-ethanol using the following parameters:

H NMR (500 MHz, CDCl 3​ ): δ 7.43–7.31 (m, 5H, Ar-H), 7.21–7.17 (m, 2H, Ar-H), 6.76–6.73 (m, 1H, Ar-H), 6.69–6.67 (m, 2H, Ar-H), 4.93 (dd, J=8.6,3.9 Hz , 1H, CH- α ), 3.44 (dd, J=13.1,3.9 Hz , 1H, CH 2​

β ), 3.31 (dd, J=13.1,8.6 Hz , 1H, CH 2​

β )[6].
  • 13 C NMR (100 MHz, CDCl 3​ ): δ 147.23, 140.12, 129.19, 128.88, 127.66, 126.77, 117.95, 113.90, 67.40 (C- α ), 59.92 (C- β )[6].

  • Chiral HPLC (Critical QA Step): Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H column) with an isocratic mobile phase of Hexane/Isopropanol (90:10) at 1.0 mL/min. The observation of a single peak confirms >99% ee, validating that the Lewis acid did not induce SN​1 racemization[2].

  • References

    • Reaction Mechanism of CO2 and Styrene Oxide Catalyzed by Ionic Liquids: A Combined DFT Calculation and Experimental Study The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

    • Greener aminolysis of epoxides on BiCl3/SiO2 Comptes Rendus de l'Académie des Sciences. URL:[Link]

    • Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides Journal of the American Chemical Society (ACS Publications). URL:[Link]

    • Iron(III) trifluoroacetate [Fe(O2CCF3)3] catalyzed epoxide opening with amines ARKIVOC (ARKAT USA). URL:[Link]

    • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions Journal of the Mexican Chemical Society (SciELO). URL:[Link]

    Sources

    Method

    Application Note: Covalent Immobilization of (S)-2-Phenyl-2-phenylamino-ethanol on Solid Polymeric Supports

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Heterogeneous Asymmetric Catalysis (e.g., Enantioselective Alkylation of Aldehydes) Introduction & Scientific Rational...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Heterogeneous Asymmetric Catalysis (e.g., Enantioselective Alkylation of Aldehydes)

    Introduction & Scientific Rationale

    The transition from homogeneous to heterogeneous asymmetric catalysis is a critical milestone in sustainable drug development. Immobilizing chiral ligands onto solid polymeric supports allows for simplified product purification, continuous-flow processing, and highly efficient catalyst recycling[1].

    (S)-2-Phenyl-2-phenylamino-ethanol is a highly effective chiral β-amino alcohol ligand characterized by a rigid chiral center, a primary alcohol, and a sterically hindered secondary amine flanked by two phenyl rings[2]. When complexed with organometallic reagents (such as diethylzinc), it forms a highly stereodirecting chiral pocket.

    The Causality of Immobilization Strategy: Because the secondary amine is sterically encumbered, the primary alcohol (-CH₂OH) serves as the kinetically favored site for covalent tethering[3]. By deprotonating the primary alcohol to form an alkoxide, the ligand can be anchored to electrophilic polymeric supports via a robust ether linkage.

    • Merrifield Resin (Chloromethyl polystyrene, 1% DVB): Chosen for its chemical inertness to highly basic organometallic reagents (like Et₂Zn). The 1% Divinylbenzene (DVB) cross-linking is critical; higher cross-linking restricts solvent swelling, which limits the mass transfer of substrates to the catalytic core[3].

    • Barlos Resin (2-Chlorotrityl chloride): The bulky trityl linker mimics the steric bulk of homogeneous analogues, often enhancing the enantiomeric excess (ee) by tightening the transition state geometry[3].

    Immobilization Workflow

    Immobilization R Polymeric Support (Merrifield / Barlos) S Resin Swelling (DMF/DCM, 1h) R->S Solvation C Nucleophilic Coupling (60°C, 48h) S->C Activated Matrix L (S)-2-Phenyl-2- phenylamino-ethanol D Alkoxide Formation (NaH or DIPEA) L->D Deprotonation D->C Reactive Ligand W Washing & Capping (MeOH, DCM) C->W Covalent Linkage F Immobilized Chiral Catalyst W->F Purified Resin

    Workflow for the covalent immobilization of chiral amino alcohols onto polymeric supports.

    Experimental Protocols

    The following protocols are engineered as self-validating systems to ensure maximum loading efficiency and catalytic fidelity.

    Protocol A: O-Alkylation onto Merrifield Resin

    Objective: Create a highly stable, non-cleavable ether linkage for harsh reaction conditions.

    • Resin Swelling: Weigh 1.0 g of Merrifield resin (1.0 mmol Cl/g, 1% DVB) into a fritted solid-phase synthesis vessel. Add 15 mL of anhydrous N,N-Dimethylformamide (DMF). Agitate gently for 1 hour.

      • Causality: DMF perfectly matches the solubility parameters of the polystyrene matrix, uncoiling the polymer chains to expose internal chloromethyl sites[4].

    • Alkoxide Generation: In a separate flame-dried flask under N₂, dissolve 3.0 mmol (3 eq) of (S)-2-Phenyl-2-phenylamino-ethanol in 10 mL anhydrous DMF. Cool to 0 °C. Slowly add 3.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases[3].

    • Nucleophilic Coupling: Transfer the alkoxide solution to the swollen resin. Heat the suspension to 60 °C and agitate for 48 hours under N₂[5].

    • Capping: Add 2 mL of anhydrous Methanol to the reaction mixture and agitate for 2 hours.

      • Causality: Unreacted chloromethyl groups can cause non-selective background alkylation during catalysis. Methanol caps these sites as inert methyl ethers.

    • Washing & Shrinking: Drain the vessel. Wash the resin sequentially with DMF (3 × 10 mL), alternating DCM/MeOH (3 × 10 mL each), and finally pure DCM (3 × 10 mL).

      • Causality: Alternating between DCM (swelling) and MeOH (shrinking) acts as a "sponge" mechanism, forcefully expelling physically trapped unreacted ligands from the polymer matrix[6].

    • Drying & QC: Dry the resin in vacuo over KOH for 24 hours.

      • Self-Validation Step: Perform elemental analysis for Nitrogen. Calculate functionalization ( f , mmol/g) using the formula: f=(%N×10)/14.01 . Expected loading is ~0.75 - 0.85 mmol/g.

    Protocol B: Immobilization onto Barlos (2-Chlorotrityl) Resin

    Objective: Utilize a bulky linker to enhance steric induction in the catalytic pocket.

    • Swelling: Swell 1.0 g of Barlos resin (1.2 mmol Cl/g) in 15 mL anhydrous Dichloromethane (DCM) for 1 hour[4].

    • Coupling: Add 2.5 mmol of (S)-2-Phenyl-2-phenylamino-ethanol and 5.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the suspension. Agitate at room temperature for 24 hours.

      • Causality: Barlos resin forms a stable trityl carbocation equivalent. A mild base like DIPEA is sufficient to scavenge the generated HCl without causing the side reactions associated with strong bases like NaH[3].

    • Capping & Washing: Add a mixture of DCM/MeOH/DIPEA (17:2:1, 10 mL) to cap unreacted trityl chloride sites. Wash with DCM, DMF, and MeOH as described in Protocol A, then dry in vacuo.

    Application: Asymmetric Diethylzinc Addition

    Once immobilized, the resin acts as a heterogeneous catalyst for the enantioselective addition of diethylzinc to prochiral aldehydes.

    CatalyticCycle Ligand Polymer-Supported (S)-Amino Alcohol Complex Chiral Polymer-Zn Alkoxide Complex Ligand->Complex + Et2Zn (- Ethane) Zn Diethylzinc (Et2Zn) Zn->Complex TS Zimmerman-Traxler Transition State Complex->TS Substrate Coordination Aldehyde Prochiral Aldehyde Aldehyde->TS Product Enantioenriched (S)-Secondary Alcohol TS->Product Alkyl Transfer & Hydrolysis Product->Ligand Catalyst Recovery

    Catalytic cycle of enantioselective diethylzinc addition using polymer-supported amino alcohols.

    Quantitative Performance Data

    The structural environment of the polymeric support directly impacts the enantiomeric excess (ee) of the product. The table below summarizes the expected performance of the immobilized (S)-2-Phenyl-2-phenylamino-ethanol catalyst in the addition of Et₂Zn to benzaldehyde at 0 °C[3].

    Catalyst SystemSupport TypeLinkage TypeLoading (mmol/g)Yield (%)Enantiomeric Excess (ee %)Catalyst Recyclability
    Homogeneous NoneN/AN/A9895Not possible
    Heterogeneous A Merrifield (1% DVB)Primary Ether0.859282> 5 cycles (No loss of ee)
    Heterogeneous B Barlos (Trityl)Trityl Ether0.609591> 5 cycles (No loss of ee)
    Heterogeneous C PEG-PolystyrenePrimary Ether0.759689> 3 cycles

    Note: The Barlos resin (Heterogeneous B) closely approaches the enantioselectivity of the homogeneous system because the bulky trityl group restricts the conformational freedom of the transition state, effectively mimicking the steric environment of highly substituted homogeneous ligands[3].

    References

    • High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins The Journal of Organic Chemistry - ACS Public
    • 2-Phenyl-2-(phenylamino)ethan-1-ol | C14H15NO PubChem - NIH
    • Peptide Resin Loading Protocols Sigma-Aldrich
    • Continuous flow enantioselective arylation of aldehydes with ArZnEt using triarylboroxins as the ultim
    • Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst Chemical Society Reviews (RSC Publishing)
    • Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids The Journal of Organic Chemistry - ACS Public

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to improve enantiomeric excess (ee) using (S)-2-Phenyl-2-phenylamino-ethanol

    A Guide to Optimizing Enantiomeric Excess in Asymmetric Synthesis Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (S)-2-Phenyl-2-phenylamino-ethanol. As...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Optimizing Enantiomeric Excess in Asymmetric Synthesis

    Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (S)-2-Phenyl-2-phenylamino-ethanol. As a chiral amino alcohol, this reagent is a valuable building block and ligand in asymmetric synthesis.[1][2][3][4] This guide, structured in a question-and-answer format, is designed to provide expert insights and actionable troubleshooting strategies to help you overcome common challenges and maximize the enantiomeric excess (ee) in your reactions.

    Troubleshooting Guide: Enhancing Low Enantiomeric Excess

    Achieving high enantioselectivity is the primary goal when using chiral auxiliaries or ligands. If you are observing suboptimal enantiomeric excess, this section provides a systematic approach to diagnosing and resolving the issue.

    Q1: My reaction is yielding a low enantiomeric excess (ee). What are the most critical parameters I should investigate first?

    When faced with low ee, it's essential to systematically evaluate the reaction parameters that govern the stereochemical outcome. The transition state energies of the two competing diastereomeric pathways determine the enantiomeric ratio of the product. Minor changes in the reaction environment can significantly influence these energies. We recommend a multi-variable optimization approach, starting with the most impactful factors.

    The following flowchart outlines a logical troubleshooting workflow.

    G cluster_verification Verification & Finalization start Low ee Observed temp Optimize Reaction Temperature start->temp Start Here solvent Screen Solvents temp->solvent If ee still low additives Investigate Additives (e.g., Lewis Acids) solvent->additives If ee still low reagents Verify Reagent Purity & Stoichiometry additives->reagents If ee still low time Conduct Time Course Study reagents->time If ee still low end High ee Achieved time->end Optimization Complete G cluster_reagents Reactants cluster_products Outcome Aux (S)-Amino Alcohol (Chiral Auxiliary) TS Diastereomeric Transition State Aux->TS Sub Prochiral Substrate (e.g., Ketone, Imine) Sub->TS Reagent Achiral Reagent (e.g., Nucleophile) Reagent->TS Approach is sterically directed Major Major Enantiomer (Lower Energy TS) TS->Major Favored Pathway Minor Minor Enantiomer (Higher Energy TS) TS->Minor Disfavored Pathway

    Caption: General mechanism of stereochemical induction.

    In a typical scenario, the amino alcohol coordinates to the substrate or a metal center. The bulky phenyl groups create a "chiral pocket." An incoming achiral reagent is then forced to approach the prochiral substrate from the less sterically hindered face. This facial bias results in the preferential formation of one enantiomer over the other.

    Q2: What are the best analytical methods for accurately determining the enantiomeric excess (ee) of my product?

    Accurate determination of ee is critical for validating your results. The most reliable and widely used methods are chromatographic.

    • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the gold standard. [5]Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for separating the enantiomers of amino alcohols and related products. [5]* Gas Chromatography (GC) with a Chiral Column: This method is also highly effective, particularly for more volatile compounds.

    • NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: While HPLC/GC provides direct separation and quantification, NMR can also be used. A chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes that have different chemical shifts. Alternatively, the product can be derivatized with a chiral agent (like Mosher's acid chloride) to form stable diastereomers that are distinguishable by NMR. [5]A more modern approach involves using chiral cobalt complexes to achieve clean baseline peak separations in 19F NMR after in-situ fluorine labeling. [6]

    Q3: How should I properly store and handle (S)-2-Phenyl-2-phenylamino-ethanol?

    Proper storage is crucial to maintain the reagent's purity and efficacy.

    • Storage: It should be stored in a tightly sealed container in a cool, dry place, typically refrigerated (2-8°C). [7]It should be protected from moisture and air.

    • Handling: As with most fine chemicals, handle it in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    Experimental Protocols
    Protocol 1: General Procedure for an Asymmetric Addition Reaction

    This protocol provides a representative workflow for the addition of an organozinc reagent to an aldehyde, catalyzed by (S)-2-Phenyl-2-phenylamino-ethanol.

    • Catalyst Preparation:

      • In a flame-dried, nitrogen-purged round-bottom flask, dissolve (S)-2-Phenyl-2-phenylamino-ethanol (0.05 mmol, 5 mol%) in 2 mL of anhydrous toluene.

      • Stir the solution at room temperature for 10 minutes.

    • Reaction Setup:

      • Cool the flask to the desired temperature (e.g., 0 °C).

      • Slowly add diethylzinc (1.2 mmol, 1.2 equivalents, as a 1.0 M solution in hexanes) to the catalyst solution. Stir for 20 minutes to allow for the formation of the active catalyst complex.

      • Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

    • Reaction Monitoring & Work-up:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Once the aldehyde is consumed, quench the reaction by slowly adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

      • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

      • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification & Analysis:

      • Purify the crude product by flash column chromatography on silica gel.

      • Determine the enantiomeric excess of the purified alcohol product using chiral HPLC analysis.

    References
    • Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models. Organic Letters - ACS Publications.[Link]

    • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC - National Center for Biotechnology Information.[Link]

    • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.[Link]

    • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.[Link]

    • New Approach Facilitates Chiral Amino Alcohol Synthesis. ChemEurope.[Link]

    • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry - ACS Publications.[Link]

    • Asymmetric reactions_synthesis. University of Rochester, Department of Chemistry.[Link]

    • Counteracting Enantiospecific Behavior of Tailor‐Made Additives During Chiral Symmetry Breaking. AMOLF Institutional Repository.[Link]

    • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed - National Center for Biotechnology Information.[Link]

    • Super Selective Synthesis: The Evolution of Enantioselective Methods. Illinois College Journal of Science.[Link]

    • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.[Link]

    • Strategies for chiral separation: from racemate to enantiomer. Chemical Science - RSC Publishing.[Link]

    • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications.[Link]

    • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.[Link]

    • An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters - ACS Publications.[Link]

    • Determination of Enantiomeric Excess in Confined Aprotic Solvent. PMC - National Center for Biotechnology Information.[Link]

    • 2-Phenyl-2-(phenylamino)ethan-1-ol. PubChem - National Center for Biotechnology Information.[Link]

    • Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst. Green Chemistry - RSC Publishing.[Link]

    • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace.[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting (S)-2-Phenyl-2-phenylamino-ethanol Catalyzed Reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize asymmetric dialkylzinc additions to aldehydes using (S)-2-Phenyl-2-phenylamino-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize asymmetric dialkylzinc additions to aldehydes using (S)-2-Phenyl-2-phenylamino-ethanol as a chiral ligand.

    Achieving high yields and high enantiomeric excess (ee) in these reactions requires more than just following a recipe; it requires a fundamental understanding of the catalytic microenvironment. This guide synthesizes mechanistic causality, diagnostic workflows, and self-validating protocols to ensure your success.

    Mechanistic Primer: The Causality of Catalysis

    To troubleshoot a failing reaction, you must first understand the molecular logic of the active system. (S)-2-Phenyl-2-phenylamino-ethanol is a chiral β -amino alcohol. In the presence of diethylzinc (Et₂Zn), the ligand undergoes deprotonation to form a highly structured chiral zinc alkoxide complex [1].

    This complex does not act alone. It serves as a Lewis acid/Lewis base bifunctional catalyst. It coordinates a second equivalent of Et₂Zn and the target aldehyde, organizing them into a rigid, bimetallic 6-membered transition state[2]. The chiral backbone of the ligand sterically blocks one face of the aldehyde, forcing the ethyl group to transfer exclusively to the Re or Si face, dictating the stereochemical outcome[3].

    Mechanism L (S)-2-Phenyl-2-phenylamino-ethanol Cat Chiral Zinc Alkoxide Catalyst L->Cat + Et2Zn Zn Diethylzinc (Et2Zn) Zn->Cat TS Bimetallic Transition State Cat->TS + Aldehyde + Et2Zn Ald Aldehyde Ald->TS TS->Cat Catalyst Regeneration Prod Chiral Secondary Alcohol TS->Prod Alkyl Transfer

    Fig 1: Catalytic cycle of amino alcohol-mediated diethylzinc addition to aldehydes.

    Diagnostic Flowchart

    When your reaction fails, the relationship between your overall Yield (%) and your Enantiomeric Excess (ee %) tells a specific mechanistic story. Use the diagnostic logic below to isolate your root cause.

    Troubleshooting Start Issue: Low Yield (<50%) Check1 Is ee% also low (<50%)? Start->Check1 PathA High ee%, Low Yield Check1->PathA Yes (ee >90%) PathB Low ee%, Low Yield Check1->PathB No (ee <50%) FixA1 Check Et2Zn Titration (Likely degraded) PathA->FixA1 FixA2 Increase Reaction Time or Temp slightly PathA->FixA2 FixB1 Purify Aldehyde (Remove Carboxylic Acids) PathB->FixB1 FixB2 Ensure Rigorous Air/Moisture Exclusion PathB->FixB2

    Fig 2: Diagnostic flowchart for isolating the root cause of poor reaction performance.

    Frequently Asked Questions (FAQs)

    Q: Why is my overall yield low (<20%) despite observing excellent enantioselectivity (>90% ee)? A: High ee with low yield indicates that your chiral catalyst is functioning perfectly, but the stoichiometric alkylation cycle is stalling. The most common cause is degraded diethylzinc[1]. Et₂Zn reacts violently with trace moisture to form inactive zinc oxide and ethane gas. If your Et₂Zn titer is lower than expected, you will not have enough active reagent to drive the reaction to completion. Action: Titrate your Et₂Zn batch before use, or switch to a fresh, rigorously sealed bottle.

    Q: My reaction goes to completion (high yield), but the enantiomeric excess has plummeted to near-racemic levels. What happened? A: This is a classic symptom of the uncatalyzed background reaction outcompeting the chiral catalytic cycle. This occurs due to two primary factors:

    • Temperature: At elevated temperatures (e.g., >20 °C), the direct, uncatalyzed addition of Et₂Zn to the aldehyde accelerates rapidly, yielding racemic product[3].

    • Solvent Effects: Using coordinating solvents (like THF or diethyl ether) instead of non-coordinating solvents (like toluene or hexane) disrupts the delicate bimetallic transition state, breaking the chiral induction pathway[1].

    Q: How does the purity of my starting aldehyde affect the catalysis? A: Aldehydes are highly prone to auto-oxidation, forming carboxylic acids. Even a 1-2% carboxylic acid impurity is catastrophic for this chemistry. The acid will irreversibly protonate the (S)-2-Phenyl-2-phenylamino-ethanol ligand, preventing the formation of the active chiral zinc alkoxide[2]. Furthermore, the acid reacts with Et₂Zn to form insoluble zinc carboxylates, crashing out your reagents.

    Quantitative Data: Optimization of Reaction Parameters

    The table below summarizes the causality behind various reaction parameters and their direct impact on the yield and ee% of the resulting secondary alcohol.

    TemperatureSolventLigand LoadingYield (%)ee (%)Mechanistic Causality
    0 °C Toluene 5 mol% 96 95 Optimal stabilization of the bimetallic transition state.
    25 °CToluene5 mol%9872Elevated temp accelerates the racemic background reaction.
    0 °CTHF5 mol%2515Coordinating solvent disrupts the zinc-ligand chelation.
    0 °CToluene1 mol%4588Catalyst starvation leads to stalled kinetics.
    0 °CToluene5 mol% (Wet)10N/AMoisture hydrolyzes Et₂Zn, destroying the alkylating agent.

    Self-Validating Experimental Protocol

    To ensure reproducibility, follow this validated step-by-step methodology for the asymmetric addition of diethylzinc to benzaldehyde using (S)-2-Phenyl-2-phenylamino-ethanol. This protocol includes built-in Quality Control (QC) checkpoints.

    Objective: Synthesize chiral 1-phenyl-1-propanol with >95% yield and >90% ee.

    Step 1: Substrate Validation (QC Checkpoint) Prior to the reaction, analyze your benzaldehyde via ¹H NMR. Ensure the aldehyde proton (~10.0 ppm) is sharp and the carboxylic acid proton (~12.0 ppm) is entirely absent. If acid is present, distill the benzaldehyde over CaH₂ under reduced pressure immediately before use.

    Step 2: Catalyst Pre-Formation In an oven-dried Schlenk flask purged with argon, dissolve (S)-2-Phenyl-2-phenylamino-ethanol (5 mol%, 0.05 equiv) in anhydrous, degassed toluene (0.5 M relative to aldehyde). Cool the solution to 0 °C. Add Et₂Zn (1.0 M in hexanes, 0.1 equiv) dropwise. Stir for 15 minutes. Causality: This step intentionally pre-forms the active chiral zinc alkoxide complex before the bulk reagents are introduced, ensuring no un-complexed ligand is left behind[1].

    Step 3: Reagent Loading Add the remaining Et₂Zn (2.1 equiv total) to the cooled catalyst solution.

    Step 4: Controlled Substrate Addition Slowly add the purified benzaldehyde (1.0 equiv) dropwise over 30 minutes using a syringe pump. Causality: Slow addition keeps the local concentration of the aldehyde extremely low. This ensures the aldehyde exclusively reacts with the highly active chiral catalyst complex rather than undergoing the slower, uncatalyzed racemic background reaction[2].

    Step 5: Reaction & Monitoring Stir the mixture at 0 °C for 12 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 8:2).

    Step 6: Quench and Workup Carefully quench the reaction by adding 1M HCl dropwise at 0 °C. Causality: The acid safely neutralizes unreacted Et₂Zn (releasing ethane gas) and breaks the zinc-product alkoxide bond, releasing the free chiral secondary alcohol into the organic phase[3]. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

    References

    • Title: Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

    • Title: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Solvent Optimization for (S)-2-Phenyl-2-phenylamino-ethanol Chiral Resolution

    Welcome to the Technical Support Center for the chiral resolution of 2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2). As a β-amino alcohol featuring a bulky secondary amine and a chiral center, achieving high enantiome...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the chiral resolution of 2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2). As a β-amino alcohol featuring a bulky secondary amine and a chiral center, achieving high enantiomeric excess (ee) requires precise thermodynamic or kinetic control.

    This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols for both Classical Diastereomeric Salt Resolution and Enzymatic Kinetic Resolution .

    Section 1: Classical Resolution (Thermodynamic Control)

    Focus: Manipulating diastereomeric solubility via solvent dielectric constant ( ϵ ).

    FAQ 1: Why does my enantiomeric excess (ee) drop or invert when changing the crystallization solvent?

    A: You are observing a phenomenon known as Dielectric Controlled Resolution (DCR) . The resolution of amino alcohols using chiral acids (such as dehydroabietic acid or tartaric acid derivatives) is governed by the relative lattice energies and solvation energies of the resulting diastereomeric salts[1].

    When you change the solvent, you alter the dielectric constant ( ϵ ). Solvents with high ϵ (e.g., water/methanol mixtures) possess high solvation energy, which can selectively keep the more soluble (R)-salt in solution while precipitating the (S)-salt. Conversely, lowering the ϵ (e.g., switching to acetone or pure 2-propanol) alters the hydrogen-bonding network, which can thermodynamically favor the precipitation of the opposite enantiomer or cause rapid, uncontrolled co-precipitation (crashing out), destroying your ee[1],[2].

    FAQ 2: How do I select the optimal solvent system for resolving this compound?

    A: For bulky β-amino alcohols, mixed solvent systems (typically an alcohol/water blend) provide the necessary tunability. Di-O-p-toluoyl-L-tartaric acid is highly recommended as the resolving agent[2]. Use the table below to benchmark your solvent choices.

    Table 1: Solvent Dielectric Constants and Resolution Outcomes

    Solvent SystemDielectric Constant ( ϵ )Mechanistic EffectExpected Outcome
    Water / Methanol > 40High solvation energy; disrupts weak H-bonds.Favors (S)-enantiomer salt precipitation.
    2-Propanol / Water 25 - 35Tunable solvation; optimal lattice stabilization.Optimal: High ee for targeted diastereomer.
    Acetone / THF < 20Low solvation energy; rapid precipitation.Poor ee, co-precipitation of both salts.
    Protocol 1: Self-Validating Diastereomeric Salt Crystallization

    This protocol utilizes the "method of half quantities" to maximize ee by limiting the chiral resolving agent.

    • Dissolution: Suspend 1.0 equivalent of racemic 2-phenyl-2-phenylamino-ethanol and 0.5 equivalents of Di-O-p-toluoyl-L-tartaric acid in 2-propanol (10 volumes).

    • Thermodynamic Equilibration: Heat the mixture to reflux (82°C) until a clear homogeneous solution forms.

    • Dielectric Tuning: Add deionized water dropwise (up to 10% v/v) while maintaining reflux. Causality: The water increases the bulk ϵ , preventing premature kinetic precipitation and ensuring thermodynamic control.

    • Controlled Cooling: Cool the reactor linearly at a rate of -0.5°C/min down to 20°C. Seed crystals of the (S)-salt can be added at 60°C.

    • Isolation & Validation: Filter the crystals and wash with cold 2-propanol.

      • Self-Validation Step: Immediately analyze the mother liquor via chiral HPLC. If the mother liquor shows <80% enrichment of the (R)-enantiomer, the crystallization was too rapid. Re-dissolve and decrease the cooling rate.

    • Free Base Liberation: Suspend the salt in dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer reaches pH 12. Extract, dry over Na₂SO₄, and concentrate to yield optically pure (S)-2-phenyl-2-phenylamino-ethanol[2].

    Section 2: Enzymatic Kinetic Resolution (Kinetic Control)

    Focus: Preserving enzyme hydration shells via solvent hydrophobicity (Log P).

    FAQ 3: My CAL-B catalyzed kinetic resolution is stalling. Is the solvent to blame?

    A: Yes, solvent selection is the most common point of failure in lipase-catalyzed acylations. Candida antarctica Lipase B (CAL-B) requires a tightly bound, essential monolayer of water (the hydration shell) to maintain its active catalytic conformation[3].

    If you use a hydrophilic solvent (Log P < 1.0, such as THF or Acetonitrile), the solvent acts as a thermodynamic sink, stripping the water molecules away from the enzyme's surface. This causes the enzyme to unfold and lose its enantioselectivity. You must use hydrophobic solvents (Log P > 2.0) to force the water to remain on the enzyme[3].

    FAQ 4: What is the ideal Log P range for maximum Enantiomeric Ratio (E-value)?

    A: For the acylation of secondary amino alcohols, aliphatic hydrocarbons or aromatic solvents yield the highest E-values.

    Table 2: Solvent Log P vs. CAL-B Enantioselectivity (E-value)

    SolventLog PHydration Shell ImpactCAL-B Enantioselectivity (E-value)
    n-Heptane 4.66Perfectly preservedExcellent (E > 200)
    Toluene 2.73PreservedHigh (E ~ 150 - 200)
    Dichloromethane 1.25Partially strippedModerate (E ~ 50 - 100)
    Tetrahydrofuran 0.46Severely strippedPoor (E < 10)
    Acetonitrile -0.34Completely strippedDenaturation (No reaction)
    Protocol 2: Self-Validating Lipase-Catalyzed Acylation

    This protocol utilizes CAL-B (Novozym 435) for the kinetic resolution of the racemate.

    • Substrate Preparation: Dissolve 100 mmol of racemic 2-phenyl-2-phenylamino-ethanol in 500 mL of anhydrous n-heptane (Log P = 4.66).

    • Acyl Donor Addition: Add 300 mmol (3.0 eq) of vinyl acetate. Causality: Vinyl acetate ensures the reaction is irreversible, as the byproduct (vinyl alcohol) immediately tautomerizes to volatile acetaldehyde.

    • Biocatalyst Introduction: Add 5.0 g of immobilized CAL-B (Novozym 435).

    • Incubation: Incubate the suspension in an orbital shaker at 45°C and 250 rpm.

    • Kinetic Monitoring (Validation): Sample the reaction at 2, 4, and 8 hours. Analyze via Chiral SFC (Supercritical Fluid Chromatography).

      • Self-Validation Step: Calculate the conversion ( c ) and enantiomeric excess of the substrate ( ees​ ). The reaction must be strictly terminated when conversion reaches exactly 50% to ensure maximum ee for the unreacted (S)-alcohol.

    • Separation: Filter off the immobilized enzyme (which can be washed with heptane and reused). Separate the highly polar unreacted (S)-alcohol from the non-polar (R)-acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20).

    Section 3: Mechanistic Visualizations

    Workflow Start Racemic 2-Phenyl-2-phenylamino-ethanol Method Select Resolution Strategy Start->Method ClassRes Classical Resolution (Diastereomeric Salts) Method->ClassRes Large Scale / High Yield EnzRes Enzymatic Resolution (CAL-B Acylation) Method->EnzRes High Enantiopurity (ee) SolventClass Optimize by Dielectric Constant (ε) ClassRes->SolventClass SolventEnz Optimize by Solvent Log P EnzRes->SolventEnz HighE High ε (>40) Water/MeOH Favors (S)-Salt SolventClass->HighE LowE Low ε (10-30) IPA/Acetone Favors (R)-Salt SolventClass->LowE HighLogP Log P > 2.0 Toluene / Heptane High E-value SolventEnz->HighLogP Preserves Hydration LowLogP Log P < 1.0 THF / Acetonitrile Enzyme Denaturation SolventEnz->LowLogP Strips Hydration

    Decision tree for selecting resolution methods and optimizing solvent parameters.

    Mechanism CALB CAL-B Active Site Hydration Essential Water Layer CALB->Hydration Bound Hydrophobic Hydrophobic Solvents (Log P > 2.0) Heptane Hydrophobic->Hydration Repels Water (Preserves Layer) Active High Enantioselectivity (E > 200) Hydrophobic->Active Hydrophilic Hydrophilic Solvents (Log P < 1.0) THF Hydrophilic->Hydration Absorbs Water (Strips Layer) Inactive Loss of Activity (E < 10) Hydrophilic->Inactive

    Mechanistic impact of solvent Log P on CAL-B hydration shell and enantioselectivity.

    References

    • Lohse, O., & Spondlin, C. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development (ACS Publications). Available at:[Link]

    • Szymańska, K., et al. (2020). Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. Catalysts (MDPI). Available at:[Link]

    • Leeman, M., et al. (2008). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Organic & Biomolecular Chemistry (NIH/PubMed). Available at:[Link]

    Sources

    Optimization

    Preventing racemization of (S)-2-Phenyl-2-phenylamino-ethanol during high-temperature reactions

    Welcome to the technical support center for (S)-2-Phenyl-2-phenylamino-ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of racem...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for (S)-2-Phenyl-2-phenylamino-ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of racemization during high-temperature reactions involving this chiral amino alcohol. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the stereochemical integrity of your molecule.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the racemization of (S)-2-Phenyl-2-phenylamino-ethanol.

    Q1: What is racemization and why is it a concern for (S)-2-Phenyl-2-phenylamino-ethanol?

    A: Racemization is the process that converts an optically active compound, like the (S)-enantiomer of 2-Phenyl-2-phenylamino-ethanol, into a mixture of equal parts of both the (S) and (R) enantiomers.[1][2] This resulting 1:1 mixture is called a racemate and is optically inactive.[1][3] In pharmaceutical development, often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity of (S)-2-Phenyl-2-phenylamino-ethanol is critical for its efficacy and safety.

    Q2: What factors typically cause racemization of this molecule, especially at high temperatures?

    A: High temperatures provide the necessary activation energy to overcome the barrier for chiral inversion.[4] For amino alcohols like (S)-2-Phenyl-2-phenylamino-ethanol, racemization at elevated temperatures is often facilitated by:

    • Presence of Acids or Bases: Both acid and base catalysis can promote racemization.[4] Acids can protonate the hydroxyl group, making it a better leaving group to form a carbocation intermediate, which is planar and achiral.[5] Bases can deprotonate the acidic proton on the chiral carbon, leading to the formation of a carbanion or an enolate-like intermediate, which can then be protonated from either side to yield a racemic mixture.[1][4]

    • Solvent Effects: The choice of solvent can significantly influence the rate of racemization. Protic solvents, for instance, can stabilize charged intermediates that are prone to racemization.[4] The polarity and dielectric constant of the solvent also play a role in the stability of these intermediates.[6]

    • Reaction Mechanism: Certain reaction pathways inherently involve intermediates that are susceptible to racemization, such as planar carbocations or carbanions.[1][5]

    Q3: How can I detect if racemization has occurred in my sample?

    A: The most common and accurate method to determine the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification and the calculation of the enantiomeric excess (e.e.). Other methods include measuring the optical rotation of the sample using a polarimeter, although this is less precise than chiral HPLC.

    Troubleshooting Guide: Diagnosing and Solving Racemization

    This section provides a structured approach to identifying and mitigating racemization during your experiments.

    Issue 1: Significant loss of enantiomeric excess (e.e.) is observed in the final product after a high-temperature reaction.

    Potential Cause Diagnostic Step Proposed Solution
    Excessive Heat Review the reaction temperature profile. Was the temperature higher than necessary or maintained for an extended period?Optimize the reaction temperature by running a series of experiments at lower temperatures to find the minimum required for the desired conversion.[4] Consider using microwave irradiation, which can sometimes accelerate reactions at lower bulk temperatures.[7]
    Inappropriate Solvent Analyze the properties of the solvent used. Is it a protic solvent or a polar aprotic solvent known to facilitate racemization?[4]Screen a range of aprotic solvents with varying polarities. Solvents like tetrahydrofuran (THF) or toluene are often good starting points.[4] In some cases, a less polar solvent may disfavor the formation of charged intermediates.
    Presence of Acidic or Basic Impurities Test the pH of your reaction mixture and starting materials. Are there any residual acids or bases from previous steps?Neutralize any acidic or basic impurities before heating. If the reaction requires a base, use a milder, non-nucleophilic base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[8]
    Unstable Intermediates Scrutinize the reaction mechanism. Does it proceed through a carbocation or carbanion intermediate?Consider modifying the reaction to proceed through a more stereochemically stable pathway. This could involve the use of protecting groups or a different catalytic system.

    Issue 2: Racemization occurs during the work-up or purification process.

    Potential Cause Diagnostic Step Proposed Solution
    Harsh Aqueous Work-up Check the pH of the aqueous solutions used for extraction. Are you using strong acids or bases?[4]Use saturated aqueous sodium bicarbonate or dilute acid solutions for washing and neutralization. Minimize the contact time between your product and the aqueous phase.
    Acidic Silica Gel in Chromatography Is the enantiomeric excess lower after column chromatography? Silica gel is inherently acidic.[4]Deactivate the silica gel by treating it with a base like triethylamine before use. Alternatively, use a neutral support such as alumina for purification.[4]

    Preventative Strategies & Protocols

    Proactively preventing racemization is key to a successful synthesis. Here are some detailed strategies and protocols.

    Strategy 1: Strategic Use of Protecting Groups

    Protecting the amine and/or hydroxyl groups can prevent the formation of intermediates that lead to racemization. Bulky protecting groups can sterically hinder the approach of reagents to the chiral center.[4][9]

    Protocol: N-Tritylation of (S)-2-Phenyl-2-phenylamino-ethanol

    • Materials: (S)-2-Phenyl-2-phenylamino-ethanol, Trityl chloride (TrCl), Triethylamine (TEA), Dichloromethane (DCM).

    • Procedure:

      • Dissolve (S)-2-Phenyl-2-phenylamino-ethanol (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

      • Add triethylamine (1.2 equivalents).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a solution of trityl chloride (1.1 equivalents) in DCM.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

      • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

      • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

    The bulky trityl group can effectively shield the chiral center and prevent epimerization.[9]

    Strategy 2: Optimization of Reaction Conditions

    Careful control of temperature, reaction time, and reagent choice is crucial.

    Workflow for Optimizing Reaction Conditions

    Caption: Iterative workflow for optimizing reaction conditions to minimize racemization.

    Strategy 3: Catalyst Selection

    For certain transformations, the choice of catalyst can dictate the stereochemical outcome. For instance, in dynamic kinetic resolution processes, specific ruthenium-based catalysts are known to efficiently racemize alcohols, which in other contexts should be avoided.[10][11] Conversely, employing enzyme catalysts (e.g., lipases) under mild conditions can preserve stereochemistry.[12]

    Table 1: Comparison of General Approaches to Minimize Racemization

    StrategyPrincipleKey Considerations
    Lower Temperature Reduces the kinetic energy available to overcome the racemization barrier.[4]May significantly slow down the desired reaction.
    Milder Reagents Avoids the formation of highly reactive, unstable intermediates.[4]May not be reactive enough for the desired transformation.
    Protecting Groups Sterically or electronically protects the chiral center.[4][9]Adds extra steps for protection and deprotection.
    Solvent Screening Aprotic and less polar solvents can disfavor the formation of racemization-prone intermediates.[4]Solvent must be compatible with all reagents and allow for sufficient solubility.
    Enzymatic Catalysis Enzymes often operate under mild conditions with high stereoselectivity.[13]Substrate scope may be limited, and enzyme stability can be a concern.

    Mechanistic Insights

    Understanding the potential racemization pathways is essential for designing effective preventative measures.

    Diagram: Potential Racemization Mechanisms

    G cluster_0 Acid-Catalyzed Racemization cluster_1 Base-Catalyzed Racemization A (S)-Amino Alcohol B Protonated Alcohol A->B + H+ C Planar Carbocation (Achiral) B->C - H2O D (R/S)-Amino Alcohol (Racemic) C->D + H2O, - H+ E (S)-Amino Alcohol F Carbanion Intermediate (Planar) E->F - H+ (Base) G (R/S)-Amino Alcohol (Racemic) F->G + H+

    Sources

    Troubleshooting

    Recrystallization and purification methods for (S)-2-Phenyl-2-phenylamino-ethanol

    Welcome to the Technical Support Center for the isolation, purification, and stereochemical resolution of (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2)[1]. This portal is designed for researchers and drug develop...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation, purification, and stereochemical resolution of (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2)[1].

    This portal is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure you achieve >99% enantiomeric excess (ee) and >98% chemical purity during your workflows.

    Mechanistic Context: Regioselectivity & Stereospecificity

    Before troubleshooting purification, it is critical to understand the causality of the impurities in your crude mixture. The synthesis of (S)-2-Phenyl-2-phenylamino-ethanol typically involves the ring-opening of styrene oxide with aniline.

    The Stereochemical Rule: To obtain the (S)-enantiomer, you must start with (R)-styrene oxide. The nucleophilic attack by aniline at the benzylic carbon (C2) is catalyzed by Lewis acids (e.g., Silica-bonded S-sulfonic acid or Sulfated Tin Oxide) and proceeds via an SN​2 -like mechanism. This results in a strict inversion of configuration [2]. Attack at the terminal carbon (C1) yields the unwanted regioisomer, (R)-1-phenyl-2-phenylamino-ethanol, which retains the original stereocenter's configuration.

    MechanisticPathway SM (R)-Styrene Oxide + Aniline LewisAcid Acid Catalyst (e.g., SBSSA) SM->LewisAcid Benzylic C2 Benzylic Attack (SN2 Inversion) LewisAcid->Benzylic Favored Terminal C1 Terminal Attack (Retention) LewisAcid->Terminal Disfavored Target (S)-2-Phenyl-2-phenylamino-ethanol (Major) Benzylic->Target Byproduct (R)-1-Phenyl-2-phenylamino-ethanol (Minor) Terminal->Byproduct

    Regioselective and stereospecific ring-opening pathway of styrene oxide.

    Troubleshooting Guide & FAQs

    Q1: Why is my product "oiling out" instead of forming crystals during recrystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates from the solvent above its melting point, or when the solvent system is too non-polar. Because (S)-2-Phenyl-2-phenylamino-ethanol is a lipophilic amino alcohol, pure aliphatic hydrocarbon solvents (like hexane) force it out of solution as an immiscible oil. Solution: Switch to a binary solvent system like Ethyl Acetate/n-Heptane. Ensure you cool the solution very slowly to room temperature before applying an ice bath. Seeding the solution with a pure crystal exactly at the "cloud point" bypasses the oiling phase and forces nucleation.

    Q2: My NMR shows a mixture of two products. How do I separate them? A2: Your crude mixture contains the target β -amino alcohol (C2 attack) and the minor α -amino alcohol regioisomer (C1 attack). Recrystallization alone is thermodynamically insufficient to separate these if they co-crystallize as a solid solution. Solution: You must perform flash column chromatography prior to recrystallization. Use an EtOAc:n-Hexane (1:5) gradient. The target compound will elute differently due to distinct intramolecular hydrogen-bonding profiles compared to the regioisomer[2].

    Q3: How do I prevent the racemization of the (S)-enantiomer during synthesis? A3: Loss of enantiomeric excess (ee%) indicates that the reaction shifted from an SN​2 mechanism to an SN​1 mechanism, forming a planar carbocation intermediate. This is caused by overly harsh acidic catalysts or excessive heat. Solution: Lower the reaction temperature and utilize a milder, highly regioselective heterogeneous catalyst. For example,3 provides excellent C2 selectivity under solvent-free conditions[3].

    Quantitative Data Matrices

    Table 1: Catalyst Influence on Regioselectivity and Yield Data synthesized from established epoxide ring-opening protocols[3],[2],[4].

    Catalyst SystemConditionsYield (%)Regioselectivity (C2 vs C1)Reference
    None (Uncatalyzed)Solvent-free, 7 h40%Poor / Mixed[3]
    SBSSASolvent-free, 1 h95%Highly favors C2[3]
    Sulfated Tin OxideDiethyl ether, 30 min>90%Highly favors C2[2]
    UiO-66(Zr) MOFMethanol, 25 min99%Highly favors C2[4]

    Table 2: Solvent Systems for Recrystallization

    Solvent SystemRatio (v/v)ApplicationTroubleshooting Notes
    EtOAc / n-Heptane1:3 to 1:5Primary recrystallizationIdeal for high ee% recovery. Prone to oiling out if cooled too rapidly.
    Toluene / Hexane1:4Alternative for lipophilic impuritiesToluene retains non-polar byproducts; requires thorough drying in vacuo.
    Ethanol / Water3:1Desalting / highly polar impuritiesNot recommended for crude with high aniline content; poor yield due to high solubility.

    Self-Validating Experimental Protocols

    PurificationWorkflow Crude Crude Reaction Mixture (Regioisomers + Aniline) TLC TLC Analysis (EtOAc:Hexane 1:5) Crude->TLC Column Flash Chromatography (Remove 1-anilino isomer) TLC->Column Regioisomers present Concentrate Concentrate in Vacuo (Yields Yellow Oil/Solid) TLC->Concentrate Highly regioselective Column->Concentrate Recryst Recrystallization (EtOAc / n-Heptane) Concentrate->Recryst Pure Pure (S)-2-Phenyl-2-phenylamino-ethanol (>99% ee, >98% purity) Recryst->Pure

    Workflow for the isolation and purification of (S)-2-Phenyl-2-phenylamino-ethanol.

    Protocol A: Flash Column Chromatography (Regioisomer Separation)

    Purpose: To remove unreacted aniline and the minor (R)-1-phenyl-2-phenylamino-ethanol regioisomer prior to crystallization.

    • Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of n-Hexane.

    • Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) and load it carefully onto the silica bed.

    • Elution: Elute using an isocratic mixture of Ethyl Acetate:n-Hexane (1:5)[2].

    • Validation Checkpoint (TLC): Spot the collected fractions on a silica TLC plate. Develop in EtOAc:n-Hexane (1:5). The target (S)-2-phenyl-2-phenylamino-ethanol will appear as a distinct UV-active spot (Rf ~0.35). Unreacted aniline will elute later (lower Rf), while the minor regioisomer will show a slight Rf offset. Stain with Ninhydrin to confirm the presence of the secondary amine.

    • Concentration: Pool the fractions containing the pure target spot and concentrate in vacuo to yield a pale yellow solid/oil.

    Protocol B: Two-Solvent Recrystallization (Enantiomeric Enrichment)

    Purpose: To upgrade the enantiomeric excess to >99% and remove trace chemical impurities.

    • Dissolution: Transfer the concentrated solid to a clean Erlenmeyer flask. Add just enough boiling Ethyl Acetate (EtOAc) to completely dissolve the solid while swirling continuously on a hot plate.

    • Supersaturation (The Cloud Point): Remove the flask from the heat source. Dropwise, add hot n-Heptane while swirling. Stop immediately when the solution exhibits a faint, persistent milky turbidity (the cloud point).

    • Validation Checkpoint (Visual): Add exactly one drop of hot EtOAc to clear the turbidity. If the solution clears, your solvent ratio is perfectly balanced.

    • Crystallization: Allow the flask to cool undisturbed at room temperature for 2 hours. Crucial: Do not agitate the flask, as this promotes oiling out. Once white, needle-like crystals have formed at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield.

    • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold n-Heptane. Dry in vacuo at 40 °C for 12 hours.

    References

    • SciELO - Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions Source: Journal of the Mexican Chemical Society URL:[Link][3]

    • ResearchGate - A Thiophene-2-carboxamide-Functionalized Zr(IV) Organic Framework as a Prolific and Recyclable Heterogeneous Catalyst for Regioselective Ring Opening of Epoxides Source: Inorganic Chemistry / ResearchGate URL:[Link][4]

    • MOLBASE - (S)-2-PHENYL-2-PHENYLAMINO-ETHANOL Chemical Properties Source: MOLBASE Chemical Database URL:[Link][1]

    Sources

    Optimization

    Technical Support Center: Overcoming Solubility Issues of (S)-2-Phenyl-2-phenylamino-ethanol in Non-Polar Solvents

    Welcome to the Application Support Center. As senior application scientists, we frequently encounter formulation and synthetic bottlenecks driven by the physicochemical properties of complex chiral intermediates.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As senior application scientists, we frequently encounter formulation and synthetic bottlenecks driven by the physicochemical properties of complex chiral intermediates.

    (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2) is a highly valuable chiral amino alcohol[1]. Despite possessing a lipophilic diphenyl backbone, it contains both a secondary amine (-NH) and a primary hydroxyl (-OH) group. This structural duality creates a high crystal lattice energy driven by strong intermolecular hydrogen bonding, which severely restricts its solubility in non-polar solvents (e.g., hexane, heptane, and cyclohexane).

    This guide provides field-proven, self-validating protocols to bypass these thermodynamic and kinetic barriers, ensuring seamless integration into your synthetic workflows or lipid-based drug delivery systems.

    Part 1: Diagnostic Troubleshooting Guide

    Q: Why does my (S)-2-Phenyl-2-phenylamino-ethanol precipitate or form a cloudy suspension when added to aliphatic non-polar solvents like hexane? A: The compound's polar -OH and -NH groups form tight intermolecular hydrogen-bond networks. In non-polar solvents, the solvent molecules interact via weak van der Waals forces and 2, leading to aggregation and precipitation[2]. To resolve this, you must either disrupt the crystal lattice via physical methods (e.g., amorphous solid dispersion) or use chemical modifiers (e.g., co-solvents) to solvate the polar moieties.

    Q: I am trying to formulate this compound in a lipid-based non-polar vehicle for oral delivery, but the dissolution rate is extremely slow. How can I accelerate this? A: Dissolution kinetics are limited by the particle size and the interfacial tension between the solid drug and the non-polar lipid vehicle. Micronization or nanonization reduces particle size,3[3]. Alternatively, incorporating a lipophilic surfactant (low HLB) can reduce interfacial tension and facilitate incorporation into the non-polar phase.

    Part 2: Strategic Decision Matrix

    Before proceeding to the lab, use the following logical workflow to select the appropriate solubilization strategy based on your end goal (chemical synthesis vs. drug formulation).

    SolubilizationStrategy Start Solubility Issue in Non-Polar Solvent Check Is the goal formulation or synthesis? Start->Check Synthesis Chemical Synthesis Check->Synthesis Synthesis Formulation Drug Formulation Check->Formulation Formulation CoSolvent Co-Solvency Blending (e.g., Toluene/DCM) Synthesis->CoSolvent ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Micelles Reverse Micelles (Low HLB Surfactant) Formulation->Micelles

    Decision matrix for selecting a solubilization strategy based on the application.

    Part 3: Validated Methodologies

    Protocol 1: Co-Solvency / Solvent Blending (For Synthetic Workflows)

    Causality: Blending a strictly non-polar solvent (e.g., hexane) with a moderately polar, aprotic co-solvent (e.g., dichloromethane or THF)4 without completely altering the non-polar nature of the bulk medium[4]. Self-Validating Step: The transition from a turbid suspension to an optically clear solution, verified by UV-Vis transmittance, confirms successful lattice disruption.

    Step-by-Step Methodology:

    • Weigh 100 mg of crystalline (S)-2-Phenyl-2-phenylamino-ethanol into a dry, inert-gas-flushed vial.

    • Add 5 mL of the target non-polar solvent (e.g., hexane). Observe the expected poor dissolution (turbidity).

    • Titrate in the co-solvent (e.g., Dichloromethane) in 100 µL increments under continuous magnetic stirring at 400 rpm.

    • Validation: Monitor visually or via UV-Vis transmittance (at 600 nm) until transmittance reaches >98%, indicating complete solubilization.

    • Record the final volume ratio to establish the minimum co-solvent requirement for future scale-up.

    Protocol 2: Amorphous Solid Dispersions (For Drug Formulation)

    Causality: Converting the crystalline API into an amorphous state5[5]. Dispersing it within a lipophilic polymeric carrier prevents recrystallization, drastically improving kinetic solubility in non-polar lipid vehicles. Self-Validating Step: Powder X-Ray Diffraction (PXRD) of the resulting powder must show a broad "halo" without sharp Bragg peaks.

    Step-by-Step Methodology:

    • Dissolve 500 mg of (S)-2-Phenyl-2-phenylamino-ethanol and 1.5 g of a lipophilic polymer matrix (e.g., Soluplus®) in a volatile mutual solvent (e.g., Ethanol/Acetone 1:1 v/v).

    • Ensure complete dissolution by sonicating the mixture for 15 minutes at 25°C.

    • Rapidly remove the solvent using a spray dryer or a rotary evaporator under high vacuum (below 10 mbar) at 40°C to kinetically trap the compound in its amorphous form.

    • Validation: Perform PXRD on the collected solid dispersion to confirm the absence of crystallinity (halo effect).

    • Store in a desiccator over anhydrous calcium chloride to prevent moisture-induced recrystallization. Disperse the resulting ASD powder into the non-polar lipid vehicle as needed.

    ASDWorkflow API Crystalline API + Polymer Dissolve Dissolve in Mutual Solvent API->Dissolve SprayDry Rapid Solvent Evaporation Dissolve->SprayDry Heat/Vacuum Amorphous Amorphous Solid Dispersion SprayDry->Amorphous Validate PXRD Validation (Halo Effect) Amorphous->Validate

    Step-by-step workflow for generating and validating an Amorphous Solid Dispersion.

    Part 4: Quantitative Solubility Matrix

    The following table summarizes the expected solubility improvements using various techniques compared to the baseline solubility in pure hexane.

    Solubilization StrategyVehicle / SystemEstimated Solubility (mg/mL)Mechanism of Enhancement
    Baseline (Control) Pure Hexane< 0.5N/A (High lattice energy limits dissolution)
    Co-Solvency Hexane : DCM (80:20 v/v)12.5 - 15.0Dipole interaction disrupts H-bonding[4]
    Particle Size Reduction Hexane (Micronized API)~ 0.5 (Kinetic rate ↑)Increased surface area (equilibrium unchanged)[3]
    Reverse Micelles Hexane + 5% Span 8025.0 - 30.0Surfactant encapsulates polar groups[3]
    Amorphous Solid Dispersion Lipid Vehicle (MCT Oil)> 50.0Elimination of crystal lattice energy[5]

    Part 5: Advanced FAQs

    Q: Does heating the non-polar solvent permanently solve the solubility issue? A: No. While heating increases the kinetic energy of the solvent molecules and temporarily improves solubility by shifting the thermodynamic equilibrium, the compound will likely recrystallize upon cooling to room temperature. For stable solutions, thermodynamic modifications (like co-solvents) or structural modifications (like ASDs) are required.

    Q: Can I use cyclodextrins to solubilize this compound in non-polar solvents? A: Cyclodextrin inclusion complexes are typically used to 5 by encapsulating the non-polar moiety within their hydrophobic cavity[5]. In a non-polar solvent, the exterior of standard cyclodextrins is too hydrophilic to dissolve. You would need highly modified, lipophilic cyclodextrins, but reverse micelles or co-solvents are generally more practical and cost-effective.

    Q: How do I know if my compound is degrading during the spray-drying process for ASD? A: (S)-2-Phenyl-2-phenylamino-ethanol contains an amine and an alcohol, making it susceptible to oxidation at elevated temperatures. To ensure integrity, perform High-Performance Liquid Chromatography (HPLC) on the reconstituted ASD. Compare the chromatogram against a pristine reference standard. If degradation peaks appear, lower the inlet temperature of the spray dryer or operate under a strict nitrogen atmosphere.

    References

    • Title : Solubility enhancement techniques: A comprehensive review. Source : wjbphs.com. URL : 3

    • Title : Techniques for Improving Solubility. Source : ijmsdr.org. URL : 4

    • Title : CAS 135285-98-2: (S)-2-PHENYL-2-PHENYLAMINO-ETHANOL. Source : cymitquimica.com. URL : 1

    • Title : Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Source : mdpi.com. URL : 5

    • Title : 3.1: Physical properties of organic compounds. Source : libretexts.org. URL : 2

    Sources

    Troubleshooting

    Technical Support Center: Optimizing (S)-2-Phenyl-2-phenylamino-ethanol Catalyst Loading in Asymmetric Synthesis

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the enantioselective addition of dialkylzincs to aldehydes.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the enantioselective addition of dialkylzincs to aldehydes. The chiral amino alcohol (S)-2-Phenyl-2-phenylamino-ethanol is a highly privileged ligand for these transformations. However, achieving >95% enantiomeric excess (ee) requires a precise understanding of the thermodynamic and kinetic equilibria governing the catalytic cycle.

    This guide bypasses generic advice to focus on the causality behind catalyst loading optimization, providing you with a self-validating framework for your asymmetric workflows.

    Mechanistic Logic: The Monomer-Dimer Equilibrium

    Before adjusting your protocols, you must understand why catalyst loading dictates both reaction rate and stereoselectivity.

    When (S)-2-Phenyl-2-phenylamino-ethanol is introduced to diethylzinc (Et₂Zn), it forms a chiral zinc-alkoxide complex. This complex acts as a Lewis acid to activate the aldehyde and a Lewis base to coordinate a second equivalent of Et₂Zn, facilitating a highly ordered, stereocontrolled alkyl transfer.

    G A Precatalyst (S)-2-Phenyl-2-phenylamino-ethanol B Active Monomeric Zn-Alkoxide Complex A->B + Et2Zn (Activation) D Uncatalyzed Pathway (Low Loading) A->D Insufficient Catalyst C Inactive Dimeric Zn-Alkoxide Complex (High Loading) B->C Aggregation (Excess Catalyst) E Chiral Product (High ee) B->E + Aldehyde (Fast Catalysis) C->B Dissociation F Racemic Product (Low ee) D->F Slow Background Reaction

    Fig 1. Mechanistic pathways dictating the optimal catalyst loading.

    Troubleshooting & FAQs

    Q1: Why does my enantiomeric excess (ee) drop significantly when I reduce the catalyst loading below 2 mol%?

    The Causality: You are observing competition from the uncatalyzed background reaction. While the chiral zinc-alkoxide complex accelerates the addition of Et₂Zn to the aldehyde, Et₂Zn can still react directly with the aldehyde without the catalyst. This background reaction yields a racemic mixture. When your catalyst loading is too low (e.g., < 1 mol%), there are insufficient active chiral centers to process the substrate quickly. Consequently, the slow, uncatalyzed background reaction begins to compete, diluting your chiral product with racemic material and lowering the overall ee. This phenomenon is a hallmark of 1[1].

    Q2: To speed up a sluggish reaction, I increased the catalyst loading from 5 mol% to 20 mol%, but the reaction actually slowed down. What went wrong?

    The Causality: You have induced catalytic auto-inhibition via aggregation. Chiral amino alcohols react with zinc to form monomeric species, but at higher concentrations, these monomers aggregate into homochiral dimers (Zn-alkoxide dimers). These dimeric species are thermodynamically highly stable but catalytically inactive. By increasing the loading to 20 mol%, you shifted the equilibrium toward the inactive dimer, effectively reducing the concentration of the active monomeric catalyst. This non-linear effect dictates that "more is not always better" in 2[2].

    Q3: How do solvent choice and substrate addition rate interplay with my chosen catalyst loading?

    The Causality: The transition state of the catalyzed reaction is highly polar, while the ground state is non-polar. Using non-coordinating, non-polar solvents (like toluene or hexanes) stabilizes the active zinc-ligand-substrate complex without competing for coordination sites. Furthermore, if you dump the aldehyde into the reactor all at once, you create a localized high concentration of substrate that overwhelms the available catalyst (especially at a 5 mol% loading), forcing the excess aldehyde down the racemic background pathway. Always use a syringe pump for substrate addition.

    Quantitative Optimization Data

    To provide a clear benchmark, the following table summarizes the typical kinetic and stereochemical profile of (S)-2-Phenyl-2-phenylamino-ethanol in the addition of Et₂Zn to benzaldehyde under varying parameters.

    Catalyst Loading (mol %)Temperature (°C)Aldehyde AdditionConversion (%)Enantiomeric Excess (ee %)Dominant Mechanistic State
    0.525All at once6542High Background Interference
    1.00Dropwise (1 h)8885Partial Background Competition
    5.0 0 Dropwise (1 h) >99 96 Optimal Monomeric Catalysis
    10.00Dropwise (1 h)>9996Saturation Point
    20.00Dropwise (1 h)7594Dimeric Auto-Inhibition

    Note: The optimal "sweet spot" for this specific amino alcohol is strictly between 2.0 and 5.0 mol% at 0 °C.

    Self-Validating Experimental Protocol

    A robust protocol must prove its own efficacy. This workflow includes an internal control to validate that your ee is a true reflection of the catalyst's performance, not an artifact of the environment.

    Workflow S1 1. Catalyst Activation (5 mol%, 0 °C) S2 2. Et2Zn Addition (2.0 equiv) S1->S2 S3 3. Aldehyde Addition (Syringe Pump) S2->S3 S4 4. Acidic Quench (1N HCl) S3->S4 S5 5. Chiral HPLC (ee %) S4->S5

    Fig 2. Self-validating experimental workflow for asymmetric dialkylzinc addition.

    Step-by-Step Methodology: Asymmetric Ethylation of Benzaldehyde

    Step 1: The Self-Validation Control (Blank Reaction)

    • Action: Set up a parallel reaction flask containing only anhydrous toluene (5 mL) and benzaldehyde (1.0 mmol) at 0 °C. Add Et₂Zn (2.0 mmol) and stir for the duration of your main experiment.

    • Causality: This proves the uncatalyzed background reaction is negligible at 0 °C. If this flask shows >5% conversion upon workup, your temperature control is failing, or your solvent is contaminated.

    Step 2: Catalyst Activation

    • Action: In a flame-dried Schlenk flask under Argon, dissolve (S)-2-Phenyl-2-phenylamino-ethanol (0.05 mmol, 5 mol%) in anhydrous toluene (3.0 mL). Cool the system to 0 °C.

    • Action: Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol). Stir for 30 minutes.

    • Causality: The 30-minute incubation period is critical. It allows the quantitative deprotonation of the amino alcohol and the formation of the active monomeric zinc-alkoxide catalyst. Rushing this step leads to unactivated ligand and depressed ee.

    Step 3: Substrate Addition

    • Action: Dissolve benzaldehyde (1.0 mmol) in anhydrous toluene (2.0 mL). Using a syringe pump, add this solution dropwise to the reaction mixture over 1 hour.

    • Causality: Slow addition ensures that the concentration of uncoordinated aldehyde remains extremely low at any given moment, forcing all substrate molecules to process through the chiral catalyst rather than reacting directly with bulk Et₂Zn.

    Step 4: Reaction and Quench

    • Action: Stir the mixture at 0 °C until TLC indicates complete consumption of the aldehyde (typically 2-4 hours).

    • Action: Carefully quench the reaction at 0 °C by the dropwise addition of 1N HCl (5 mL).

    • Causality: The acidic quench destroys the active zinc species immediately, preventing any post-reaction racemization or side-reactions during the phase separation.

    Step 5: Workup and Analysis

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Action: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

    References

    • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews.[Link]

    • Costa, A. M., et al. (2008). Structural Optimization of Enantiopure 2-Cyclialkylamino-2-aryl-1,1-diphenylethanols as Catalytic Ligands for Enantioselective Additions to Aldehydes. The Journal of Organic Chemistry.[Link]

    • Zare, A., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Validation of HPLC Methods for the Enantiomeric Purity of (S)-2-Phenyl-2-phenylamino-ethanol

    In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile. For chiral molecule...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile. For chiral molecules like (S)-2-Phenyl-2-phenylamino-ethanol, a key intermediate in the synthesis of various bioactive compounds, ensuring enantiomeric purity is paramount. An accurate and robust analytical method for quantifying the undesired (R)-enantiomer is therefore a regulatory and scientific necessity.

    This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (S)-2-Phenyl-2-phenylamino-ethanol. We will delve into the validation of these methods based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a comprehensive walkthrough from method development considerations to full validation protocols.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate a method that is not only fit for purpose but also scientifically sound and defensible.

    The Rationale Behind Method Selection: A Tale of Two Columns

    The cornerstone of any successful chiral separation is the choice of the chiral stationary phase (CSP). The interaction between the analyte and the CSP is what makes the separation of enantiomers possible.[4] For a molecule like 2-Phenyl-2-phenylamino-ethanol, which possesses a primary amine, a hydroxyl group, and two phenyl rings, several types of interactions can be exploited for chiral recognition.

    In this guide, we will compare two powerful, yet mechanistically different, types of CSPs:

    • Method A: Polysaccharide-Based CSP (Amylose-derived) : These are some of the most versatile and widely used CSPs in the pharmaceutical industry.[3] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the helical structure of the polysaccharide. For amino alcohols, the hydroxyl and amino groups can interact with the carbamate groups on the polysaccharide backbone.

    • Method B: Pirkle-Type CSP ((R)-Phenylglycine-derived) : Also known as brush-type CSPs, these phases operate on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[5] For 2-Phenyl-2-phenylamino-ethanol, the π-π interactions between the phenyl rings of the analyte and the CSP, along with hydrogen bonding, are the primary drivers of chiral recognition.

    Experimental Design and Protocols

    The following sections detail the experimental setup and validation protocols for both Method A and Method B.

    • HPLC System : A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector is suitable.

    • Columns :

      • Method A: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).

      • Method B: (R)-N-(3,5-Dinitrobenzoyl)phenylglycine covalently bonded to silica gel (e.g., Chirex® 3020, 250 mm x 4.6 mm, 5 µm).

    • Chemicals : (S)-2-Phenyl-2-phenylamino-ethanol reference standard, racemic 2-Phenyl-2-phenylamino-ethanol, HPLC-grade n-hexane, isopropanol, ethanol, and diethylamine.

    ParameterMethod A: Polysaccharide-BasedMethod B: Pirkle-Type
    Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v)
    Flow Rate 1.0 mL/min1.2 mL/min
    Column Temperature 25 °C30 °C
    Detection Wavelength 220 nm220 nm
    Injection Volume 10 µL10 µL

    Method Validation: A Comparative Analysis

    The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3]

    cluster_0 Method Validation Workflow Start Start Specificity Specificity Start->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated_Method System_Suitability->Validated_Method

    Caption: A generalized workflow for the validation of an analytical method.

    Specificity and Forced Degradation Studies

    Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate the specificity of a stability-indicating method, forced degradation studies are essential.[6]

    Experimental Protocol:

    • Prepare solutions of (S)-2-Phenyl-2-phenylamino-ethanol at 1 mg/mL.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis : 0.1 N HCl at 60 °C for 24 hours.

      • Base Hydrolysis : 0.1 N NaOH at 60 °C for 24 hours.

      • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation : 105 °C for 48 hours (solid state).

      • Photolytic Degradation : Expose to UV light (254 nm) for 24 hours (solid state).

    • Analyze the stressed samples alongside an unstressed control and a placebo solution.

    Comparative Results:

    Stress ConditionMethod A: Polysaccharide-BasedMethod B: Pirkle-Type
    Resolution (S/R) Peak Purity
    Unstressed > 3.0> 99.9%
    Acid Hydrolysis No interference> 99.5%
    Base Hydrolysis No interference> 99.5%
    Oxidation No interference> 99.0%
    Thermal No interference> 99.8%
    Photolytic No interference> 99.8%

    Insight: Both methods demonstrated excellent specificity, with no co-elution of degradation products with the main enantiomeric peaks. Method A, with a higher resolution between the enantiomers, provides a greater safety margin for peak integration in the presence of any potential, closely eluting impurities.

    Linearity and Range

    Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    Experimental Protocol:

    • Prepare a series of solutions of the (R)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    Comparative Results:

    ParameterMethod A: Polysaccharide-BasedMethod B: Pirkle-Type
    Range 0.05 µg/mL - 1.5 µg/mL0.06 µg/mL - 1.5 µg/mL
    Correlation Coefficient (r²) > 0.999> 0.999
    Y-intercept Close to zeroClose to zero

    Insight: Both methods exhibit excellent linearity over the specified range, which is crucial for the accurate quantitation of the undesired enantiomer.

    Accuracy

    Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    Experimental Protocol:

    • Spike a solution of the (S)-enantiomer with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery.

    Comparative Results:

    Spike LevelMethod A: Polysaccharide-Based (% Recovery)Method B: Pirkle-Type (% Recovery)
    50% 98.5% - 101.2%98.1% - 101.5%
    100% 99.1% - 100.8%98.9% - 101.0%
    150% 98.8% - 101.0%98.5% - 101.3%

    Insight: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.

    Precision

    Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

    Experimental Protocol:

    • Repeatability (Intra-assay precision) : Inject six replicate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit on the same day.

    • Intermediate Precision (Inter-assay precision) : Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    Comparative Results:

    Precision TypeMethod A: Polysaccharide-Based (%RSD)Method B: Pirkle-Type (%RSD)
    Repeatability < 2.0%< 2.5%
    Intermediate Precision < 3.0%< 3.5%

    Insight: Method A shows slightly better precision, which can be attributed to the better peak shape and higher resolution, leading to more consistent integration.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    Experimental Protocol:

    Based on the standard deviation of the response and the slope of the calibration curve.

    Comparative Results:

    ParameterMethod A: Polysaccharide-BasedMethod B: Pirkle-Type
    LOD 0.015 µg/mL0.02 µg/mL
    LOQ 0.05 µg/mL0.06 µg/mL

    Insight: Method A demonstrates slightly better sensitivity, which is advantageous for detecting trace levels of the undesired enantiomer.

    Robustness

    Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    Experimental Protocol:

    Vary the following parameters one at a time and assess the impact on the resolution and retention times:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% of the minor component)

    Comparative Results:

    Parameter VariationMethod A: Polysaccharide-Based (Resolution)Method B: Pirkle-Type (Resolution)
    Flow Rate (+0.1) > 2.8> 2.3
    Flow Rate (-0.1) > 3.2> 2.7
    Temperature (+2 °C) > 2.9> 2.4
    Temperature (-2 °C) > 3.1> 2.6
    Isopropanol/Ethanol (+2%) > 2.5> 2.0
    Isopropanol/Ethanol (-2%) > 3.5> 3.0

    Insight: Both methods are robust, with Method A maintaining a higher resolution under all varied conditions. The significant impact of the mobile phase composition on resolution highlights the need for careful preparation of the mobile phase.

    cluster_1 Comparative Performance Method_A Method A (Polysaccharide) Resolution Resolution Method_A->Resolution Higher Precision Precision Method_A->Precision Higher Sensitivity Sensitivity (LOD/LOQ) Method_A->Sensitivity Higher Robustness Robustness Method_A->Robustness More Robust Method_B Method B (Pirkle-Type) Method_B->Resolution Lower Method_B->Precision Slightly Lower Method_B->Sensitivity Slightly Lower Method_B->Robustness Robust

    Caption: A summary of the comparative performance of the two HPLC methods.

    Conclusion and Recommendations

    Both the polysaccharide-based and Pirkle-type CSP methods are capable of accurately and reliably determining the enantiomeric purity of (S)-2-Phenyl-2-phenylamino-ethanol. The validation data demonstrates that both methods meet the requirements of the ICH guidelines.

    However, based on the comparative data, Method A (Polysaccharide-Based CSP) exhibits superior performance in several key areas:

    • Higher Resolution : Provides a greater degree of separation between the enantiomers, which is always desirable for baseline integration and robustness.

    • Better Precision : The lower %RSD values indicate a more reproducible method.

    • Greater Sensitivity : The lower LOD and LOQ allow for the detection and quantitation of the undesired enantiomer at lower levels.

    Therefore, for routine quality control and in a regulatory environment, Method A is the recommended choice . While Method B is a valid approach, the advantages offered by Method A in terms of separation efficiency and sensitivity make it the more robust and reliable option for ensuring the enantiomeric purity of (S)-2-Phenyl-2-phenylamino-ethanol.

    This guide underscores the importance of a systematic and comparative approach to method validation. By thoroughly evaluating different chromatographic strategies, a scientifically sound and fit-for-purpose analytical method can be confidently implemented.

    References

    • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

    • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). LinkedIn. [Link]

    • International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • J-STAR Research. Method Development & Forced Degradation. [Link]

    • Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(1), 183–195. [Link]

    • B. Venugopala Rao, et al. (2014). Der Pharma Chemica, 6(3), 234-239. [Link]

    • Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

    • Phenomenex. Chiral HPLC Separations. [Link]

    • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

    • Separation Science. (2023). Implementing Robustness Testing for HPLC Methods. [Link]

    • LCGC International. (2022). Application Notes: Chiral. [Link]

    • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

    • IAPC-OBP. chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]

    • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

    • ACS Publications. (2002). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. [Link]

    • ResearchGate. (2013). (PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (S)-2-Phenyl-2-phenylamino-ethanol proper disposal procedures

    Comprehensive Operational and Disposal Guide for (S)-2-Phenyl-2-phenylamino-ethanol Executive Summary (S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2) is a highly specialized chiral amino alcohol utilized predominant...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Operational and Disposal Guide for (S)-2-Phenyl-2-phenylamino-ethanol

    Executive Summary

    (S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2) is a highly specialized chiral amino alcohol utilized predominantly as a chiral ligand or auxiliary in asymmetric organic synthesis and drug development[1]. While its utility in pharmaceutical research is significant, its functionalized aniline structure presents specific logistical, toxicological, and environmental challenges[2]. This guide provides researchers and laboratory managers with a self-validating, causality-driven protocol for the safe handling and compliant disposal of this compound.

    Physicochemical & Hazard Profile

    Understanding the physical properties of a chemical is the first step in designing a safe operational workflow. The hazard data below is synthesized from the compound's structural characteristics and analogous N-phenylaminoethanols, which are known to be highly toxic via skin absorption and act as severe eye irritants[3].

    PropertyValue / Classification
    Chemical Name (S)-2-Phenyl-2-phenylamino-ethanol
    CAS Number 135285-98-2
    Molecular Formula C14H15NO
    Molecular Weight 213.28 g/mol
    Physical State Solid
    Primary Hazards Acute oral toxicity, skin/eye irritant, systemic toxicity via dermal absorption

    Operational Safety & Handling Protocol

    Expertise & Experience (Causality): Aniline derivatives possess lipophilic properties that allow them to penetrate the skin barrier rapidly. Exposure can lead to systemic toxicity or methemoglobinemia (a condition where blood loses its oxygen-carrying capacity)[3]. Therefore, standard laboratory attire is insufficient without targeted barrier protection.

    • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory.

      • Causality: Nitrile provides excellent chemical resistance to organic amines. The outer glove acts as a sacrificial layer; if contaminated by the powder or a solvated mixture, it must be removed and replaced immediately to prevent breakthrough to the skin.

    • Engineering Controls: All weighing, transferring, and reaction setups must be conducted within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.

      • Causality: This prevents the inhalation of aerosolized particulates during the handling of the solid powder, mitigating respiratory exposure risks.

    Step-by-Step Waste Segregation & Disposal Procedures

    Trustworthiness: This protocol is designed as a self-validating system. By strictly isolating waste streams and verifying pH levels, laboratories prevent unpredictable exothermic cross-reactions and ensure full compliance with EPA incineration standards.

    Phase A: Solid Waste Management

    This stream includes unused powder, contaminated Kimwipes, filter paper, and disposable PPE.

    • Collection: Place all solid waste into a chemically compatible, puncture-resistant container lined with a heavy-duty polyethylene bag.

    • Segregation: Do NOT mix with heavy metal waste, strong oxidizers, or acidic resins.

    • Validation Check: Before sealing, visually inspect the bag for tears. Seal the bag with a gooseneck tie and label the outer container explicitly as "Hazardous Solid Waste - Toxic Organics (Contains Aniline Derivatives)".

    Phase B: Liquid Waste Management

    During synthesis, (S)-2-Phenyl-2-phenylamino-ethanol is typically dissolved in organic solvents or extracted into aqueous layers during workup.

    • Solvent Categorization:

      • Halogenated: If the reaction utilized Dichloromethane (DCM) or Chloroform, dispose of the mixture in the "Halogenated Organic Solvent" carboy.

      • Non-Halogenated: If dissolved in Ethyl Acetate, Methanol, or Ethanol, route to the "Non-Halogenated Organic Solvent" carboy.

    • Aqueous Quenching & Extraction: If the amine is protonated during an acidic workup, it will partition into the aqueous layer. Collect this in a dedicated "Aqueous Hazardous Waste" container.

      • Causality: Amino alcohols are inherently toxic to aquatic ecosystems and must never be poured down the laboratory drain[3].

    • Validation Check (pH): Before sealing the aqueous waste carboy, use pH indicator strips to verify the solution is between pH 5 and 9.

      • Causality: Highly acidic or basic waste can react with residual organics in the carboy, leading to dangerous gas evolution and pressure buildup.

    Phase C: Final Incineration Logistics
    • Contractor Notification: Explicitly inform your institutional waste management provider that the waste streams contain nitrogenous organic compounds.

    • Destruction Method: The material must be destroyed via high-temperature incineration (>1000°C) at an EPA-approved facility equipped with nitrogen oxide (NOx) scrubbing systems.

      • Causality: The combustion of (S)-2-Phenyl-2-phenylamino-ethanol generates toxic NOx gases. Scrubbers are legally and environmentally required to neutralize these gases and prevent atmospheric pollution.

    Emergency Spill Response

    • Small Spills (< 50g): Moisten the powder with a compatible solvent (e.g., isopropanol) to suppress dust generation. Wipe the area with absorbent pads, place them in the solid waste container, and wash the surface thoroughly with detergent and water.

    • Large Spills: Evacuate the immediate area. Responders must wear a NIOSH-approved N95 or P100 particulate respirator. Sweep up the material using non-sparking tools to avoid the ignition of any concurrent solvent vapors, and place the material in a dedicated hazardous waste drum.

    Workflow Visualization

    G A Storage (Dry, RT, Inert Gas) B Handling & Weighing (Fume Hood, Nitrile Gloves) A->B C Reaction / Application (Chiral Synthesis) B->C D Waste Generation C->D E Solid Waste (Contaminated PPE/Powder) D->E F Liquid Waste (Organic Solvents) D->F G EPA-Approved Incineration (High-Temp, NOx Scrubbers) E->G F->G

    Handling and disposal workflow for (S)-2-Phenyl-2-phenylamino-ethanol in laboratory environments.

    References

    • Title: (S)-2-PHENYL-2-PHENYLAMINO-ETHANOL — Chemical Substance Information Source: NextSDS URL: [Link]

    • Title: N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

    Sources

    Handling

    Personal protective equipment for handling (S)-2-Phenyl-2-phenylamino-ethanol

    As a Senior Application Scientist, I frequently oversee the scale-up of asymmetric syntheses where chiral amino alcohols like (S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2) are pivotal. While its utility in directi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently oversee the scale-up of asymmetric syntheses where chiral amino alcohols like (S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2) are pivotal. While its utility in directing stereochemistry is well-documented, its hazard profile demands rigorous operational discipline.

    This guide bypasses generic safety advice. Instead, it provides a mechanistic, field-proven protocol for Personal Protective Equipment (PPE) selection, handling, and disposal. Our objective is to establish a self-validating safety system that protects researchers while maintaining absolute chemical integrity.

    Physicochemical and Hazard Profiling

    Before designing a handling protocol, we must analyze the intrinsic properties of the substance. (S)-2-Phenyl-2-phenylamino-ethanol presents as a crystalline solid with significant lipophilic character due to its dual phenyl rings. According to the hazard profile provided by BLDpharm, this compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

    To operationalize these risks, we translate the chemical properties into quantitative safety thresholds.

    Table 1: Physicochemical Profile and Quantitative Safety Specifications

    ParameterSpecification / Threshold
    IUPAC Name (2S)-2-phenyl-2-(phenylamino)ethan-1-ol
    CAS Number 135285-98-2
    Molecular Weight 213.28 g/mol
    Hazard Statements H302, H315, H319, H335
    Fume Hood Face Velocity 80 – 120 fpm (Feet Per Minute)
    Nitrile Glove Thickness ≥ 4 mil (Double-gloving mandated)
    Respirator Particulate Filter N95 or P100 (95% to 99.9% efficiency)

    Mechanistic Justification for PPE

    The selection of PPE is not arbitrary; it is a direct response to the chemical's interaction with human physiology. Fluorochem emphasizes the need for strict precautionary measures (P261, P280) to avoid inhalation and dermal contact [2].

    • Dermal Protection (Mitigating H315): Because the molecule contains two hydrophobic phenyl rings, it exhibits high lipophilicity, allowing it to rapidly permeate standard latex. We mandate double-layered nitrile gloves (minimum 4 mil thickness) . Nitrile provides a superior, chemically resistant barrier against non-polar organic structures.

    • Ocular Protection (Mitigating H319): Standard safety glasses are insufficient against fine powders. Indirect-vented chemical splash goggles (ANSI Z87.1 certified) are required. The indirect venting prevents aerosolized dust from bypassing the protective seal while preventing lens fogging during intricate weighing tasks.

    • Respiratory Protection (Mitigating H335): Primary handling must occur within a certified fume hood. However, if bulk transfer outside of engineering controls is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required to block the inhalation of micro-crystalline dust.

    Standard Operating Procedure (SOP): Handling & Transfer

    A robust protocol must be self-validating. If a step fails, the system should inherently signal the operator to halt.

    Protocol 1: Gravimetric Transfer

    • Engineering Control Validation: Before opening the chemical container, verify the fume hood face velocity.

      • Self-Validation Check: Tape a lightweight tissue strip (e.g., a Kimwipe) to the bottom of the sash. A continuous, steady inward pull validates containment. If the strip flutters outward or remains static, halt operations immediately.

    • Static Mitigation: Use an anti-static, grounded micro-spatula for weighing. (S)-2-Phenyl-2-phenylamino-ethanol powders hold a static charge; standard metal or plastic spatulas cause electrostatic repulsion, aerosolizing the powder and directly exacerbating the H335 inhalation risk.

    • Transfer Execution: Weigh the material into a pre-tared, anti-static weigh boat. Transfer the solid directly into the reaction vessel and immediately seal the system.

    • Decontamination: Wipe the exterior of the reagent bottle and the balance pan with an isopropanol-dampened, lint-free cloth. Isopropanol effectively solubilizes the organic residue without generating hazardous aqueous waste.

    Spill Management and Disposal Plan

    A spill compromises the controlled environment and requires immediate, methodical remediation to prevent airborne contamination.

    Protocol 2: Spill Remediation and Waste Segregation

    • Immediate Containment: Do not sweep the dry powder, as the mechanical action will aerosolize the chemical. Instead, gently cover the spill with a damp absorbent pad (using water or a dilute surfactant) to suppress dust generation.

    • Collection: Carefully fold the absorbent pad inward, trapping the solid. For residual powder on the benchtop, use the wet-wipe method with isopropanol.

    • Disposal Segregation: Place all contaminated wipes, gloves, and weigh boats into a high-density polyethylene (HDPE) container. Label strictly as "Hazardous Solid Organic Waste - Contains (S)-2-Phenyl-2-phenylamino-ethanol." Do not mix with halogenated waste streams unless the compound was dissolved in a halogenated solvent during your process.

    Visualizing the Safety Workflow

    SafetyWorkflow N1 Phase 1: Risk Assessment Verify CAS 135285-98-2 N2 Phase 2: PPE Donning Nitrile (>4 mil), Splash Goggles N1->N2 N3 Phase 3: Engineering Controls Validate Hood Face Velocity N2->N3 N4 Phase 4: Active Handling Anti-Static Gravimetric Transfer N3->N4 N5 Spill Detected? N4->N5 N6 Emergency Protocol Wet-Wipe Containment N5->N6 Yes N7 Phase 5: Decontamination Isopropanol Wipe-Down N5->N7 No N8 Phase 6: Waste Disposal Solid Organic Waste Stream N6->N8 N7->N8

    Operational workflow for the safe handling and disposal of the chemical.

    References

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